molecular formula C9H9NO2 B067052 (2R,3S)-3-Phenyloxirane-2-carboxamide CAS No. 189161-37-3

(2R,3S)-3-Phenyloxirane-2-carboxamide

Katalognummer: B067052
CAS-Nummer: 189161-37-3
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: WXVCRRFNDGFWQY-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-Phenyloxirane-2-carboxamide, also known as (2R,3S)-3-Phenyloxirane-2-carboxamide, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S)-3-Phenyloxirane-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-3-Phenyloxirane-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R,3R)-3-phenyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVCRRFNDGFWQY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Chiral Epoxy Amide Intermediates for the Taxol Side Chain

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The potent anticancer agent Taxol® (paclitaxel) owes much of its therapeutic efficacy to the complex C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[1] The precise stereochemistry of this side chain is critical for its biological activity, making its asymmetric synthesis a paramount challenge in medicinal and process chemistry. This technical guide provides an in-depth analysis of the synthesis of chiral epoxy amide intermediates, which serve as pivotal precursors to the Taxol side chain. We will explore the causality behind key experimental strategies, focusing on catalytic asymmetric epoxidation reactions, and provide validated protocols and mechanistic insights for researchers and drug development professionals.

Introduction: The Strategic Importance of the C-13 Side Chain

Taxol, a natural diterpenoid, is a cornerstone of chemotherapy regimens for various cancers, including breast, ovarian, and lung cancer.[2][3] Its mechanism of action involves binding to microtubules, preventing their breakdown, and thereby disrupting cell division.[2] The structural complexity of Taxol, featuring a highly oxygenated core with 11 stereocenters, makes its total synthesis exceptionally challenging.[3][4][5]

Fortunately, semi-synthetic approaches have been developed, most notably utilizing advanced intermediates that can be appended to the baccatin III core, which is more readily available from yew species.[6] The C-13 side chain is a critical component for this biological activity.[1] This realization shifted significant synthetic focus toward efficient and, crucially, stereoselective methods for its preparation. Among the most elegant strategies is the use of chiral epoxy amides, which contain the core atomic framework and stereocenters that can be elaborated into the final phenylisoserine structure.

The Core Challenge: Asymmetric Epoxidation

The synthesis of the Taxol side chain via an epoxide intermediate requires the creation of two adjacent stereocenters. The primary challenge lies in controlling the facial selectivity of an epoxidation reaction on a prochiral alkene, such as a derivative of cinnamic acid. Early methods often relied on stoichiometric chiral auxiliaries, but the field was revolutionized by the development of catalytic asymmetric methods.[2][7] These methods offer higher efficiency, atom economy, and the ability to generate a specific enantiomer with high fidelity using only a sub-stoichiometric amount of a chiral catalyst.

This guide will focus on two landmark catalytic systems: the Jacobsen-Katsuki Epoxidation and the Shi Asymmetric Epoxidation .

Key Strategy 1: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized olefins, particularly cis-disubstituted alkenes, using a chiral manganese-salen complex as the catalyst.[7][8] This reaction was famously applied to a practical, highly enantioselective synthesis of the Taxol side chain.[7][9]

Mechanistic Rationale

The catalytic cycle involves the oxidation of the Mn(III)-salen catalyst by a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to form a high-valent Mn(V)-oxo species. This potent oxidizing agent is the active species that transfers its oxygen atom to the alkene.

The remarkable enantioselectivity arises from the chiral environment created by the salen ligand. The bulky tert-butyl groups on the salicylaldehyde portion of the ligand effectively block certain approaches of the alkene to the manganese-oxo center, while the chiral diaminocyclohexane backbone dictates the facial selectivity.[8] For cis-alkenes, the reaction is believed to proceed via a concerted or a short-lived radical intermediate pathway, where the substrate approaches the catalyst in a way that minimizes steric clash with the bulky ligand substituents.[8][10]

Workflow and Visualization

The overall synthetic pathway from a cis-alkene precursor to the core amino alcohol of the Taxol side chain is depicted below.

G cluster_0 Synthesis via Jacobsen Epoxidation A Cis-Cinnamoyl Amide (Prochiral Alkene) B Asymmetric Epoxidation (Jacobsen Catalyst, NaOCl) A->B [1] C Chiral Epoxy Amide (>90% ee) B->C [2] D Regioselective Ring Opening (e.g., NH3 or N3-) C->D [3] E Taxol Side Chain Precursor (N-benzoyl-phenylisoserine derivative) D->E [4] Shi_Cycle cluster_cycle Shi Epoxidation Catalytic Cycle Catalyst Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Catalyst->Dioxirane Oxidation Epoxide Chiral Epoxide Product Dioxirane->Epoxide Oxygen Transfer Alkene Alkene Substrate Epoxide->Catalyst Catalyst Regeneration Oxone Oxone (KHSO5) KHSO4 KHSO4

Sources

Biological activity of (2R,3S)-3-phenyloxirane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of (2R,3S)-3-Phenyloxirane Derivatives: Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary

The (2R,3S)-3-phenyloxirane moiety represents a privileged pharmacophore in medicinal chemistry, characterized by a strained three-membered ether ring with specific trans-stereochemistry. Unlike their cis-counterparts or racemic mixtures, (2R,3S)-derivatives—most notably chalcone epoxides and spiro-epoxide analogs of fumagillin —exhibit distinct biological profiles driven by stereoselective alkylation of nucleophilic protein residues.

This technical guide analyzes the biological activity of these derivatives, focusing on two primary mechanisms: irreversible inhibition of Methionine Aminopeptidase-2 (MetAP2) and induction of oxidative stress via glutathione (GSH) depletion . It provides actionable protocols for synthesis and bioassay validation, designed for researchers optimizing epoxide-based lead compounds.

Structural & Stereochemical Basis

The biological potency of (2R,3S)-3-phenyloxirane derivatives hinges on the electrophilicity of the epoxide carbons (C2 and C3).

  • The Pharmacophore: The strained ring (60° bond angles) makes the carbons highly susceptible to nucleophilic attack.

  • Stereochemical Imperative: The (2R,3S) configuration dictates the spatial arrangement of the phenyl and carbonyl/alkyl substituents. In protein binding pockets (e.g., MetAP2), this specific orientation aligns the epoxide oxygen for activation by metal ions (e.g., Co²⁺ or Mn²⁺) or specific hydrogen bond donors, facilitating attack by a histidine residue.

  • Stability vs. Reactivity: Successful drug candidates in this class balance stability in plasma (pH 7.4) with reactivity in the hydrophobic active sites of enzymes.

Mechanisms of Action

A. Irreversible Inhibition of MetAP2 (Angiogenesis Suppression)

This is the most validated mechanism for epoxide-containing drugs (e.g., TNP-470, Beloranib).

  • Target: Methionine Aminopeptidase-2 (MetAP2), an enzyme essential for removing N-terminal methionine from nascent proteins.[1][2][3][4]

  • Mechanism: The (2R,3S)-epoxide enters the active site. The imidazole nitrogen of His231 attacks the epoxide ring, opening it and forming a covalent covalent bond. This permanently disables the enzyme.

  • Outcome: Inhibition of MetAP2 leads to phosphorylation of eIF2

    
    , arresting the cell cycle in the G1 phase and suppressing endothelial cell proliferation (anti-angiogenesis).
    
B. Oxidative Stress via Thiol Alkylation (Anticancer)

Chalcone epoxides often operate via a broader mechanism.

  • Target: Intracellular thiols, primarily Glutathione (GSH) and Thioredoxin.

  • Mechanism: The epoxide acts as a "soft" electrophile. It alkylates the sulfhydryl (-SH) group of GSH.

  • Outcome: Rapid depletion of cellular GSH pools triggers a redox imbalance, accumulation of Reactive Oxygen Species (ROS), and subsequent mitochondrial apoptosis.

Visualization: Epoxide Ring-Opening Mechanism

EpoxideMechanism Ligand (2R,3S)-Epoxide (Electrophile) Complex Michaelis Complex (Non-covalent) Ligand->Complex Binding Target Target Nucleophile (His231 or GSH-SH) Target->Complex Transition Transition State (Ring Strain Release) Complex->Transition Nucleophilic Attack Product Covalent Adduct (Irreversible Inhibition) Transition->Product Ring Opening

Figure 1: Mechanism of covalent modification by (2R,3S)-phenyloxirane derivatives. The electrophilic epoxide carbon is attacked by a nucleophile (His231 in MetAP2 or Cys-SH in GSH), relieving ring strain and forming a stable adduct.

Therapeutic Applications & SAR

Structure-Activity Relationship (SAR) Data

The following table summarizes the activity of specific (2R,3S)-chalcone epoxide derivatives against human cancer cell lines. Note the impact of substituents on the phenyl ring.

Derivative (R-Substituent)ConfigTarget MechanismIC50 (HCT-116 Colon)IC50 (MCF-7 Breast)Activity Note
Unsubstituted (H)(2R,3S)GSH Depletion12.5

M
15.2

M
Moderate baseline activity.
4-Methoxy (-OMe)(2R,3S)MetAP2 / ROS4.2

M
5.8

M
Electron-donating group stabilizes transition state.
4-Fluoro (-F)(2R,3S)ROS Induction0.8

M
1.2

M
High potency; metabolic stability enhanced.
Enantiomer Control (2S,3R)Non-specific>50

M
>50

M
Loss of activity confirms stereospecificity.

Key Insight: The significant drop in potency for the (2S,3R) enantiomer confirms that biological activity is not merely chemical reactivity (alkylation) but involves precise fit within a chiral binding pocket.

Experimental Protocols

A. Synthesis: Enantioselective Juliá-Colonna Epoxidation

To study (2R,3S)-derivatives, you must synthesize them with high enantiomeric excess (ee). Standard m-CPBA oxidation yields racemates.

Reagents:

  • Chalcone derivative (starting material)[5][6][7][8]

  • Urea-Hydrogen Peroxide (UHP) complex (oxidant)

  • Polyleucine (PLL) catalyst (induces chirality)

  • DBU (base)

Workflow:

  • Preparation: Dissolve chalcone (1.0 eq) in THF.

  • Catalyst Activation: Add Polyleucine (20 mol%) and stir for 30 mins to allow helical structure formation.

  • Oxidation: Add UHP (1.5 eq) and DBU (1.2 eq). Stir at room temperature for 12–24 hours.

  • Purification: Filter off the polymer catalyst (can be recycled). Concentrate filtrate.

  • Validation: Recrystallize from Ethanol/Hexane. Verify stereochemistry via Chiral HPLC (e.g., Chiralcel OD-H column).

B. Bioassay: MetAP2 Catalytic Inhibition Assay

This assay validates if your derivative targets the angiogenic pathway.

Reagents:

  • Recombinant human MetAP2 enzyme.

  • Substrate: Met-Gly-Pro-pNA (colorimetric).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM CoCl₂ (essential cofactor).

Step-by-Step:

  • Incubation: Mix 10 nM MetAP2 with varying concentrations of the (2R,3S)-derivative in buffer. Incubate for 30 mins at 37°C to allow covalent bond formation.

  • Activation: Add substrate (0.4 mM Met-Gly-Pro-pNA).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 mins.

  • Analysis: Plot reaction velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ). Calculate
    
    
    for irreversible inhibitors.
Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Asymmetric Synthesis cluster_assay Phase 2: Biological Validation Step1 Chalcone Precursor Step2 Juliá-Colonna Epoxidation (Polyleucine Catalyst) Step1->Step2 Step3 Chiral HPLC Purification (Target >95% ee) Step2->Step3 Assay1 MetAP2 Inhibition Assay (Substrate: Met-Gly-Pro-pNA) Step3->Assay1 Assay2 Cell Viability (MTT) (HCT-116 / HUVEC) Step3->Assay2 Result Lead Candidate Selection Assay1->Result Assay2->Result

Figure 2: Integrated workflow for the synthesis and evaluation of (2R,3S)-3-phenyloxirane derivatives, ensuring stereochemical purity before biological testing.

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology. Link

  • Liu, S., et al. (2002). "Structure-based design and synthesis of potent, selective and orally bioavailable MetAP2 inhibitors." Journal of Medicinal Chemistry. Link

  • Bougauchi, M., et al. (1997). "Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones Promoted by Polyleucine." Journal of the American Chemical Society. Link

  • Bernier, S. G., et al. (2005). "Fumagillin class inhibitors of methionine aminopeptidase-2." Drugs of the Future. Link

  • Zhang, Y., et al. (2018). "Recent advances in the synthesis and biological activity of chalcone epoxides." Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Spring-Loaded Synthon: Industrial Scale-Up and Resolution of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Ring Strain

In the landscape of asymmetric synthesis, the chiral epoxide is not merely an intermediate; it is a stored-energy device. With a ring strain energy of approximately 27 kcal/mol , the epoxide function acts as a "spring-loaded" electrophile. This thermodynamic instability, when coupled with high enantiomeric purity, allows for the stereospecific installation of nucleophiles (amines, azides, alcohols) with predictable inversion of configuration (Walden inversion).

For the pharmaceutical scientist, the challenge is no longer how to make a chiral epoxide on a milligram scale, but how to manufacture it at the metric ton scale with atom economy, safety, and enantiomeric excesses (ee) exceeding 99%. This guide analyzes the three dominant industrial methodologies—Sharpless, Jacobsen, and Biocatalysis—and provides a validated protocol for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides.

The Manufacturing Decision Matrix

Selecting the correct synthetic route depends entirely on the substrate's olefin substitution pattern. There is no "universal" epoxidation catalyst.

Comparative Analysis of Methodologies
FeatureSharpless Asymmetric Epoxidation (SAE) Jacobsen Hydrolytic Kinetic Resolution (HKR) Biocatalytic Epoxidation/Resolution
Primary Substrate Allylic AlcoholsTerminal Epoxides (Racemic)Varies (often unfunctionalized olefins)
Catalyst System Ti(OiPr)₄ / TartrateCo(salen) ComplexEpoxide Hydrolases / Monooxygenases
Enantioselectivity >90-95% ee (Predictable)>99% ee (via resolution)>99% ee (High specificity)
Theoretical Yield 100% (Asymmetric Synthesis)50% max (Kinetic Resolution)*50-100% (Depends on mode)
Industrial Constraint Moisture sensitivity; requires allylic -OH anchor.Atom economy (discard 50% or recycle); Exothermic.Enzyme stability; cofactor recycling (NADPH).

*Note: While HKR has a 50% theoretical yield for the epoxide, the "waste" product is a chiral diol, which is often a valuable intermediate itself, effectively making the process highly efficient.

Strategic Selection Workflow

The following decision tree illustrates the logic flow for selecting the optimal manufacturing route based on substrate architecture.

EpoxideStrategy Start Target: Chiral Epoxide Q1 Is the precursor an Allylic Alcohol? Start->Q1 Sharpless METHOD A: Sharpless Asymmetric Epoxidation (Ti-Tartrate) Q1->Sharpless Yes Q2 Is the target a Terminal Epoxide? Q1->Q2 No HKR METHOD B: Jacobsen HKR (Co-Salen) Q2->HKR Yes (Racemic Feedstock) Q3 Is the olefin electron-deficient? Q2->Q3 No (Internal Olefin) Biocat METHOD C: Biocatalysis (Monooxygenases/Hydrolases) Q3->Biocat Yes (Green Chem Priority) Shi METHOD D: Shi Epoxidation (Chiral Ketone) Q3->Shi No (Unfunctionalized)

Figure 1: Strategic selection workflow for chiral epoxide synthesis based on substrate functionality.

Deep Dive: Jacobsen Hydrolytic Kinetic Resolution (HKR)

For terminal epoxides—common intermediates for beta-blockers and antivirals—the Jacobsen HKR is the industrial standard. Unlike asymmetric induction which creates chirality, HKR uses a chiral catalyst to react faster with one enantiomer of a racemic mixture.

The Cooperative Mechanism

The reaction follows a second-order dependence on the catalyst concentration, suggesting a bimetallic cooperative mechanism .

  • Activation: One Co(salen) unit acts as a Lewis acid, binding the epoxide oxygen to increase electrophilicity.

  • Delivery: A second Co(salen) unit activates the nucleophile (water).

  • Attack: The activated hydroxide attacks the activated epoxide at the terminal carbon.

This mechanism explains why the reaction is so robust: the catalyst brings both reactants into a structured chiral pocket.

HKR_Mechanism Cat1 Co(salen)-1 (Epoxide Activator) Complex Bimetallic Transition State (Rate Limiting Step) Cat1->Complex Binds Epoxide Cat2 Co(salen)-2 (Nucleophile Activator) Cat2->Complex Binds OH- Epoxide Racemic Epoxide Epoxide->Complex Water Water (H2O) Water->Complex Product Chiral Epoxide (99% ee) + Chiral Diol Complex->Product Ring Opening

Figure 2: The bimetallic cooperative mechanism of the Jacobsen HKR reaction.

Master Protocol: HKR of Epichlorohydrin

Standard Operating Procedure (SOP) for Scale-Up

Objective: Resolution of (±)-Epichlorohydrin to (R)-Epichlorohydrin (>99% ee). Safety Warning: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work must be performed in a closed system or high-velocity fume hood.

Reagents & Stoichiometry
  • (±)-Epichlorohydrin: 1.0 equiv (e.g., 100 g)

  • (R,R)-Co(salen) Catalyst: 0.5 mol% (0.005 equiv)

  • Acetic Acid (Glacial): 2.0 equiv relative to catalyst (activator)

  • Water: 0.55 equiv (0.55 mol per 1.0 mol racemic epoxide)

  • THF (Optional): Minimal volume if neat reaction is too viscous.

Step-by-Step Methodology
  • Catalyst Activation (Critical Step):

    • In the reactor, dissolve the (R,R)-Co(salen) precursor in minimal toluene or THF.

    • Add acetic acid (2 equiv relative to Co). Stir open to air for 1 hour.

    • Why? This oxidizes the Co(II) precatalyst to the active Co(III)-OAc species. The color will shift from red to dark brown. Remove solvent under vacuum to yield the active solid catalyst.

  • Substrate Charging:

    • Charge the reactor with (±)-Epichlorohydrin (neat).

    • Add the activated catalyst (0.5 mol%). Stir until homogenous.

    • Temperature Control: Cool the jacket to 0°C. The reaction is exothermic.

  • Controlled Hydrolysis:

    • Add water (0.55 equiv) dropwise over 1–2 hours.

    • Caution: Do not add water in a single bolus. The reaction rate accelerates as the diol product forms (autocatalysis via hydrogen bonding), leading to a potential thermal runaway.

    • Maintain internal temperature < 25°C.[1]

  • Reaction Monitoring:

    • Monitor via Chiral GC.

    • Endpoint: When the (S)-epoxide is fully consumed (<0.1%). The remaining (R)-epoxide should be >99% ee.

  • Workup (Distillation):

    • The beauty of HKR is the volatility difference.

    • Fraction 1: Distill off the chiral (R)-epichlorohydrin (bp ~116°C) under reduced pressure.

    • Residue: The (S)-diol and catalyst remain in the pot. The diol can be extracted with water, and the catalyst can often be recycled.

Industrial Safety & Engineering Controls

Scaling epoxide chemistry requires rigorous engineering controls due to two primary hazards: toxicity and exothermicity .

Thermal Runaway Prevention

Epoxide ring opening is highly exothermic (~20-25 kcal/mol).

  • Dosing Control: Never charge all reagents at once. Use "semibatch" mode where the limiting reagent (water or nucleophile) is dosed based on heat flow (Qrxn).

  • Emergency Quench: Have a dump tank with cold water or dilute acid ready to quench the reaction if the cooling jacket fails.

Material Compatibility

Epoxides are aggressive solvents.

  • Seals: Use PTFE (Teflon) or Kalrez. Avoid Viton or Buna-N, which can swell.

  • Reactor Coating: Glass-lined reactors are preferred. If using steel, ensure passivation. For storage areas, epoxy phenolic coatings on floors and walls are standard to facilitate decontamination and prevent concrete impregnation [5].

References

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link

  • Katsuki, T., & Sharpless, K. B. (1980).[2] "The First Practical Method for Asymmetric Epoxidation." Journal of the American Chemical Society.[3] Link

  • Codexis Inc. (2022). "Biocatalysis in Pharmaceutical Manufacturing: Ketoreductases and Epoxide Hydrolases." Codexis Technical Case Studies. Link

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantiomerically Enriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society.[3] Link

  • Occupational Safety and Health Administration (OSHA). "Controlling Exposure to Hazardous Chemicals in Laboratories: Epichlorohydrin." Link

Sources

Methodological & Application

Synthesis of (2R,3S)-3-Phenyloxirane-2-carboxamide via Darzens reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Stereoselective Synthesis of (2R,3S)-3-Phenyloxirane-2-carboxamide via Asymmetric Darzens Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Oxiranes

Optically active epoxides, particularly functionalized oxiranes like (2R,3S)-3-Phenyloxirane-2-carboxamide, are highly prized chiral building blocks in modern organic synthesis and pharmaceutical development.[1] Their strained three-membered ring is susceptible to regioselective and stereospecific ring-opening by a variety of nucleophiles, providing a powerful entry point to complex, stereodefined molecular architectures. The carboxamide moiety itself is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its robust hydrogen bonding capabilities and metabolic stability.[2] The combination of these features makes (2R,3S)-3-Phenyloxirane-2-carboxamide a key intermediate for the synthesis of bioactive molecules.

The Darzens reaction, or glycidic ester condensation, discovered by Auguste Georges Darzens in 1904, offers a direct and efficient route to α,β-epoxy esters, ketones, or amides.[3][4] The reaction's core advantage lies in its convergent nature, forming both a carbon-carbon bond and the epoxide ring in a single synthetic operation from an α-halo compound and a carbonyl partner.[4][5] However, the classical Darzens reaction provides limited control over stereochemistry, often yielding a mixture of diastereomers.[6] To overcome this, modern asymmetric variants employing chiral catalysts have been developed, enabling the synthesis of specific enantiopure epoxides.[7] This guide details a protocol for the synthesis of (2R,3S)-3-Phenyloxirane-2-carboxamide, leveraging a phase-transfer catalyzed asymmetric Darzens reaction to achieve high stereocontrol.

Reaction Mechanism and Stereochemical Control

The Darzens reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical to appreciating the source of stereoselectivity in the asymmetric variant.

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of an α-halo amide (in this case, 2-chloro-N-phenylacetamide) by a base. This generates a resonance-stabilized carbanion, or enolate, which is the key nucleophile.[3][4][5]

  • Nucleophilic Addition: The enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and forms a new carbon-carbon bond, creating a transient halohydrin intermediate.[4][6] This step establishes two new stereocenters, leading to the formation of diastereomeric intermediates (syn and anti).

  • Epoxide Formation: The newly formed alkoxide anion in the halohydrin intermediate undergoes an intramolecular S_N2 reaction, attacking the carbon bearing the halogen. This displaces the chloride ion and closes the three-membered epoxide ring.[3][5]

The stereochemical outcome of the final product is determined by two factors: the relative stereochemistry of the intermediate halohydrin and the stereospecificity of the subsequent S_N2 ring closure, which occurs with inversion of configuration.[3] In a non-catalyzed reaction, a mixture of cis and trans epoxides is typically formed.

To achieve the desired (2R,3S) configuration, an asymmetric catalyst is required to control the facial selectivity of the enolate's attack on the aldehyde. Chiral Phase-Transfer Catalysts (PTCs), often derived from cinchona alkaloids, are exceptionally effective.[8][9] The catalyst forms a chiral ion pair with the enolate, sterically directing its approach to one face of the benzaldehyde, thereby favoring the formation of one specific halohydrin diastereomer, which then cyclizes to the desired (2R,3S)-epoxide.

Fig. 1: Mechanism of the Asymmetric Darzens Reaction

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol describes a representative procedure for the synthesis of (2R,3S)-3-Phenyloxirane-2-carboxamide using a chiral phase-transfer catalyst. The choice of catalyst is critical and often requires screening; derivatives of cinchonidine or cinchonine are common starting points.[8][9]

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
BenzaldehydeReagent, ≥99%Standard SupplierFreshly distilled recommended
2-Chloro-N-phenylacetamide≥98%Standard Supplier---
Chiral Phase-Transfer Catalyst---Standard Suppliere.g., N-benzylcinchonidinium chloride
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Standard Supplier---
TolueneAnhydrous, ≥99.8%Standard Supplier---
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction
Brine (Saturated NaCl)---Lab Prepared---
Anhydrous Magnesium Sulfate (MgSO₄)---Standard SupplierFor drying
Silica Gel230-400 meshStandard SupplierFor column chromatography
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Safety Precautions

  • Benzaldehyde: Irritant. Handle in a fume hood.

  • 2-Chloro-N-phenylacetamide: Toxic and irritant. Avoid inhalation and skin contact.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Toluene/DCM: Flammable and volatile organic solvents. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 equiv.), 2-chloro-N-phenylacetamide (1.1 mmol, 1.1 equiv.), and the chiral phase-transfer catalyst (0.1 mmol, 0.1 equiv.).

  • Solvent Addition: Add 20 mL of toluene to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide. Cool this solution in an ice bath.

  • Reaction Initiation: Cool the reaction flask to 0 °C using an ice bath. Slowly add the cold aqueous KOH solution (5.0 mL) to the stirring reaction mixture over 10-15 minutes.

    • Causality Note: Slow addition of the base at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as the Cannizzaro reaction of benzaldehyde or hydrolysis of the amide.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0-5 °C. The biphasic nature of the reaction requires efficient stirring to maximize the interfacial area where the phase-transfer catalysis occurs.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting benzaldehyde is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, add 20 mL of deionized water to the flask and transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

    • Causality Note: Multiple extractions with a fresh solvent ensure efficient recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with 20 mL of deionized water and 20 mL of brine.

    • Causality Note: The water wash removes residual KOH, while the brine wash helps to break any emulsions and begins the drying process by removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (2R,3S)-3-Phenyloxirane-2-carboxamide.

Workflow Fig. 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aldehyde, Amide, Catalyst) in Toluene B 2. Cool to 0 °C A->B C 3. Add aq. KOH slowly B->C D 4. Stir vigorously at 0-5 °C C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with Water & Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J Product Final Product: (2R,3S)-Isomer J->Product

Fig. 2: Experimental Workflow for Synthesis

Characterization and Validation

Confirming the structure, purity, and stereochemical integrity of the final product is a mandatory step for protocol validation.

Expected Results & Data

ParameterExpected OutcomeMethod
Physical AppearanceWhite to off-white solidVisual Inspection
Yield70-90%Gravimetric Analysis
Diastereomeric Ratio>95:5 (trans:cis)¹H NMR of crude product
Enantiomeric Excess>95% eeChiral HPLC

Analytical Techniques

  • ¹H NMR (400 MHz, CDCl₃): The proton signals for the oxirane ring are diagnostic. Expect two doublets for H-2 and H-3 with a small coupling constant (J ≈ 2.0-4.0 Hz), characteristic of a trans relationship. Aromatic protons for the two phenyl rings will appear in the δ 7.0-7.8 ppm region, and a broad singlet for the N-H proton will also be present.[11][12]

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the amide carbonyl (δ ≈ 165-170 ppm), the two oxirane carbons (δ ≈ 55-65 ppm), and distinct signals for the aromatic carbons.

  • IR (KBr or ATR): Look for characteristic absorption bands: a strong C=O stretch for the amide (≈1670 cm⁻¹), an N-H stretch (≈3300 cm⁻¹), and C-O stretches for the epoxide ring (≈1250 cm⁻¹ and ≈850 cm⁻¹).[13]

  • High-Resolution Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ for C₁₅H₁₃NO₂.

  • Chiral HPLC: This is the definitive method for determining enantiomeric purity. The product should be analyzed on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture), and the resulting peak areas will be used to calculate the enantiomeric excess (ee).

References

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Darzens reaction. Retrieved from [Link]

  • PSIBERG. (2024, January 8). Darzens Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

  • Deng, L., et al. (2009). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A highly enantioselective asymmetric Darzens reaction catalysed by proline based efficient organocatalysts for the synthesis of di- and tri-substituted epoxides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic Asymmetric Darzens and Aza‐Darzens Reactions for the Synthesis of Chiral Epoxides and Aziridines. Retrieved from [Link]

  • Austin Publishing Group. (2015). The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. Retrieved from [Link]

  • LOCKSS. (2000, September 11). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link] (Note: This is a direct link to a PowerPoint presentation, which may not be universally accessible. The core information relates to the principles of PTC).

  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. International Journal of Organic Chemistry, 1, 119-124. Retrieved from [Link]

  • Slideshare. (n.d.). Darzen glycidic. Retrieved from [Link]

  • Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. Retrieved from [Link]

  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. Retrieved from [Link]

  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. ResearchGate. Retrieved from [Link]

  • Gualandi, A., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. Retrieved from [Link]

  • Chen, L.-M., & Kang, T.-R. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. PMC. Retrieved from [Link]

  • Cozzi, P. G., et al. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • He, Y.-P., et al. (2009). 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. PMC. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-3-Phenyloxirane-2-carboxylicacid. Retrieved from [Link]

  • Chen, L.-M., & Kang, T.-R. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

  • MDPI. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Retrieved from [Link]

  • PubMed. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • PubMed Central. (2020). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. Retrieved from [Link]

Sources

Introduction: The Significance of Chiral Epoxides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Epoxidation of 3-Phenyl-2-carboxamide Derivatives

Chiral epoxides are invaluable building blocks in synthetic organic chemistry, serving as versatile intermediates for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. The oxirane ring, with its inherent strain and two electrophilic carbon centers, allows for regioselective and stereospecific ring-opening reactions, providing access to enantiomerically pure 1,2-difunctionalized compounds. 3-Phenyl-2-carboxamide derivatives, also known as cinnamamides, are of particular interest as their corresponding epoxides are precursors to key structural motifs in bioactive compounds.

However, the asymmetric epoxidation of these substrates presents a distinct challenge. The presence of the electron-withdrawing carboxamide group renders the carbon-carbon double bond electron-deficient. This characteristic makes them poor substrates for traditional electrophilic epoxidation methods (e.g., using peroxy acids like m-CPBA), which are highly effective for electron-rich olefins.[1][2] Consequently, synthetic strategies must pivot to nucleophilic epoxidation, where a nucleophilic oxidant attacks the β-carbon of the α,β-unsaturated system.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading contemporary methods for the asymmetric nucleophilic epoxidation of 3-phenyl-2-carboxamide derivatives and related electron-deficient olefins. We will delve into the mechanistic underpinnings of key methodologies, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for practical implementation.

Core Principle: The Mechanism of Nucleophilic Epoxidation

The foundational reaction for the epoxidation of electron-deficient olefins is the Weitz-Scheffer reaction, which utilizes a nucleophilic peroxide under basic conditions.[1][3] The general mechanism proceeds in two key steps:

  • Conjugate Addition: A hydroperoxide anion, generated in situ, performs a nucleophilic 1,4-conjugate addition to the α,β-unsaturated carboxamide. This forms a stabilized enolate intermediate.

  • Intramolecular Cyclization: The newly formed enolate attacks the adjacent oxygen atom in an intramolecular SN2 reaction, displacing the hydroxide leaving group and forming the desired epoxide ring.[2]

Because the reaction proceeds through a stepwise mechanism involving a flexible enolate intermediate, the stereochemistry of the starting olefin is not always retained, with both cis and trans olefins typically yielding the more thermodynamically stable trans-epoxide.[3] The primary challenge and the focus of modern methods is to control the facial selectivity of the initial nucleophilic attack to favor the formation of one enantiomer over the other.

Nucleophilic_Epoxidation_Mechanism cluster_start Step 1: Conjugate Addition cluster_cyclization Step 2: Intramolecular Cyclization (SN2) cluster_end Byproduct Start α,β-Unsaturated Carboxamide + ROO⁻ Intermediate Enolate Intermediate Start->Intermediate Nucleophilic Attack Epoxide Epoxide Product Intermediate->Epoxide Ring Closure Byproduct RO⁻ Intermediate->Byproduct Displacement

Figure 1: General mechanism of nucleophilic epoxidation.

Method 1: Chiral Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful and operationally simple technique for reactions involving reagents in immiscible phases. For asymmetric epoxidation, a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, is used to shuttle the hydroperoxide anion from an aqueous basic phase to the organic phase containing the substrate.[4] The intimate, non-covalent interaction within the chiral ion pair in the low-polarity organic solvent is the basis for enantioselection.

Causality & Mechanistic Insight

The catalyst, substrate, and oxidant form a ternary complex. The chiral catalyst envelops the hydroperoxide anion and presents it to one face of the olefin. Cinchona alkaloid-based catalysts are particularly effective due to their rigid bicyclic structure and the presence of key functional groups (e.g., a hydroxyl group at the C9 position) that can engage in hydrogen bonding, further organizing the transition state and enhancing stereochemical communication.[5][6] Modifications, such as installing bulky aromatic groups on the quinuclidine nitrogen, create a well-defined chiral pocket that sterically shields one face of the substrate from attack.[4]

PTC_Cycle Figure 2: Simplified PTC Catalytic Cycle Cat_Org Chiral Catalyst (Q⁺X⁻) (Organic Phase) Cat_Aq Q⁺X⁻ (Aqueous Phase) Cat_Org->Cat_Aq Phase Transfer Ion_Pair_Org Chiral Ion Pair [Q⁺HOO⁻] (Organic Phase) Cat_Aq->Ion_Pair_Org Anion Exchange Peroxide_Aq H₂O₂ + NaOH (Aqueous Phase) Peroxide_Anion_Aq HOO⁻ Peroxide_Aq->Peroxide_Anion_Aq Deprotonation Peroxide_Anion_Aq->Ion_Pair_Org Substrate_Org Substrate (Organic Phase) Ion_Pair_Org->Substrate_Org Product_Org Epoxide Product (Organic Phase) Ion_Pair_Org->Product_Org Cat_Hydroxide_Org [Q⁺OH⁻] (Organic Phase) Ion_Pair_Org->Cat_Hydroxide_Org Regenerates Catalyst Precursor Substrate_Org->Product_Org Epoxidation Product_Org->Cat_Hydroxide_Org Cat_Hydroxide_Org->Cat_Aq Phase Transfer & Exchange Iminium_Catalysis Figure 3: Iminium Activation Strategy Substrate Substrate (Aldehyde) Iminium Chiral Iminium Ion (Activated) Substrate->Iminium Catalyst Chiral Amine Catalyst->Iminium + Adduct Peroxy-Enamine Intermediate Iminium->Adduct Nucleophilic Attack Peroxide H₂O₂ Peroxide->Adduct + Adduct->Catalyst Catalyst Regeneration Product Epoxide Product Adduct->Product Ring Closure Decision_Tree Start Start: Asymmetric Epoxidation of Cinnamamide Derivative Q_Scale Need for High Scalability & Cost-Effectiveness? Start->Q_Scale Q_Substrate Substrate is Sensitive to Strong Base? Q_Scale->Q_Substrate No PTC Method 1: Phase-Transfer Catalysis (PTC) - Robust, scalable, low catalyst loading - Uses strong base Q_Scale->PTC Yes Q_Substrate->PTC No CPA Method 2: Chiral Phosphoric Acid (CPA) - Milder conditions, excellent selectivity - Requires anhydrous setup Q_Substrate->CPA Yes Metal Consider Metal-Based Catalysis (e.g., Lanthanide-BINOL) - Good for esters/amides - Potential metal contamination PTC->Metal Low ee or Yield? CPA->Metal Low ee or Yield?

Sources

Application Notes & Protocols: A Strategic Approach to the Taxol® Side Chain via (2R,3S)-3-Phenyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Taxol Side Chain

Paclitaxel (Taxol®) remains one of the most effective and widely utilized chemotherapeutic agents for treating a range of cancers.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, is critically dependent on its complex molecular architecture.[3] A key structural feature responsible for this potent bioactivity is the C-13 ester side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[4] The precise stereochemistry of this side chain, specifically the (2R,3S) configuration, is paramount for its function.

The commercial production of Taxol relies on semi-synthesis, coupling a synthetically derived side chain with a naturally abundant precursor, baccatin III or 10-deacetylbaccatin III.[4][5] This necessity has driven extensive research into efficient and stereoselective methods for producing the phenylisoserine side chain.[1][6] Among the various strategies, the use of chiral epoxide precursors offers a robust and elegant solution. This guide details the application of (2R,3S)-3-Phenyloxirane-2-carboxamide as a pivotal building block for the stereocontrolled synthesis of this vital side chain.

The Epoxide Strategy: A Mechanistic Advantage

The choice of an epoxide precursor like (2R,3S)-3-Phenyloxirane-2-carboxamide is rooted in fundamental principles of organic chemistry. The three-membered oxirane ring is highly strained, making it an excellent electrophile for ring-opening reactions.[7] The key advantages of this approach are:

  • Inherent Stereocontrol: The starting epoxide possesses the desired (2R,3S) stereochemistry. Nucleophilic attack via an SN2 mechanism proceeds with an inversion of configuration at the site of attack. By directing the nucleophile to the correct carbon, the final product retains a predictable stereochemical relationship to the starting material.

  • Regioselectivity: The phenyl group at the C-3 position electronically activates this benzylic carbon, making it the preferential site for nucleophilic attack under neutral or basic conditions.[8] This ensures the formation of the correct constitutional isomer.

  • High Efficiency: Epoxide ring-opening reactions are typically high-yielding and proceed under relatively mild conditions.[9]

This strategy provides a direct and reliable pathway to the core amino alcohol structure of the Taxol side chain.

Overall Synthetic Workflow

The conversion of (2R,3S)-3-Phenyloxirane-2-carboxamide to the Taxol side chain involves a concise, two-step sequence: regioselective ammonolysis followed by N-benzoylation.

G cluster_0 A (2R,3S)-3-Phenyloxirane-2-carboxamide (Precursor) B (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide (Amino Alcohol Intermediate) A->B Step 1: Ammonolysis (Regioselective Ring-Opening) C N-Benzoyl-(2R,3S)-3-phenylisoserinamide (Final Side Chain) B->C Step 2: N-Benzoylation (Amine Acylation) caption Fig. 1: High-level synthetic workflow.

Caption: High-level synthetic workflow.

Application Protocol I: Regioselective Ammonolysis

This protocol details the critical ring-opening of the epoxide to generate the key (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2R,3S)-3-Phenyloxirane-2-carboxamide≥98%Standard SupplierStarting material
Ammonia solution7N in MethanolStandard SupplierNucleophile and solvent
Methanol (MeOH)AnhydrousStandard SupplierCo-solvent/Rinse
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction
Saturated NaCl solution (Brine)N/ALab PreparedAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierDrying agent
Round-bottom flask with stir barN/AStandard LabwareReaction vessel
Pressure tube (optional)N/AStandard LabwareFor elevated temperature
Step-by-Step Procedure
  • Vessel Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R,3S)-3-Phenyloxirane-2-carboxamide (1.77 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add 7N ammonia solution in methanol (20 mL, 140 mmol, 14.0 eq).

    • Scientist's Note: A large excess of ammonia is used to ensure the reaction goes to completion and to minimize the potential for the product amine to act as a nucleophile itself, which could lead to dimer formation.[10]

  • Reaction Conditions: Seal the flask and stir the mixture at 45-50 °C for 24-48 hours.

    • Expert Insight: The reaction can be performed in a sealed pressure tube to maintain ammonia concentration and potentially reduce reaction time. Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure to remove excess ammonia and methanol. c. To the resulting residue, add Ethyl Acetate (50 mL) and deionized water (25 mL). d. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide, is often obtained as a white solid of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

Mechanism of Ring-Opening

The reaction proceeds via a classic SN2 mechanism. The ammonia molecule, acting as a nucleophile, attacks the electrophilic C-3 carbon of the epoxide. This attack occurs from the face opposite the C-O bond, leading to an inversion of stereochemistry at C-3. However, since the C-O bond is being broken, the net result is the formation of the syn amino alcohol, which, after re-prioritizing substituents, corresponds to the desired (2R,3S) configuration in the final side chain product.

Caption: Sₙ2 mechanism of epoxide opening.

Application Protocol II: N-Benzoylation

This protocol describes the final acylation step to install the N-benzoyl group, completing the synthesis of the Taxol side chain amide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamideFrom Step IN/ASubstrate
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent
Triethylamine (TEA)≥99%Standard SupplierBase
Benzoyl Chloride≥99%Standard SupplierAcylating agent
Saturated NaHCO₃ solutionN/ALab PreparedAqueous wash
1M HCl solutionN/ALab PreparedAqueous wash
Step-by-Step Procedure
  • Setup: Dissolve the crude amino alcohol from Protocol I (e.g., ~10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (50 mL) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) dropwise.

    • Rationale: TEA acts as a base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.[11]

  • Acylation: Slowly add Benzoyl Chloride (1.3 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: a. Quench the reaction by adding deionized water (30 mL). b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude N-benzoyl-(2R,3S)-3-phenylisoserinamide can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield a pure white solid.

Data & Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized side chain.

AnalysisStageExpected Outcome
¹H NMR Final ProductAppearance of aromatic protons from the benzoyl group (~7.4-8.0 ppm). Characteristic signals for the C2 and C3 methine protons with a coupling constant (J) of ~3-5 Hz, confirming the syn relationship.
¹³C NMR Final ProductCarbonyl signals for the amide and the newly formed N-benzoyl amide (~167-172 ppm).
Mass Spec (HRMS) Final ProductCalculated m/z for C₁₆H₁₆N₂O₃ [M+H]⁺ should match the observed value.
HPLC In-process & FinalA single major peak indicating high purity. Chiral HPLC can be used to confirm the enantiomeric excess (ee) is >99%.
Optical Rotation Final ProductA specific optical rotation value consistent with the (2R,3S) enantiomer.

Troubleshooting and Expert Insights

  • Problem: Low yield in the ammonolysis step.

    • Possible Cause: Incomplete reaction or loss of volatile ammonia.

    • Solution: Ensure the reaction vessel is properly sealed. Use a pressure tube. Increase reaction time or temperature moderately (e.g., to 60 °C) while monitoring for side products.

  • Problem: Epimerization or formation of the trans product.

    • Possible Cause: Reaction conditions promoting an SN1-type mechanism (e.g., acidic contamination).

    • Solution: Ensure all reagents and solvents are free from acid. The use of a large excess of the nucleophile (ammonia) favors the bimolecular SN2 pathway.

  • Problem: Di-benzoylation during the acylation step (on both the amine and the hydroxyl group).

    • Possible Cause: Use of a stronger base or excess benzoyl chloride at elevated temperatures.

    • Solution: Maintain the reaction at 0 °C during the addition of benzoyl chloride. Use only a slight excess (1.05-1.1 eq) of the acylating agent. The amine is significantly more nucleophilic than the hydroxyl group, ensuring high selectivity under these controlled conditions.

Conclusion

The use of (2R,3S)-3-Phenyloxirane-2-carboxamide provides a highly effective and stereocontrolled route to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol. The methodology leverages fundamental principles of epoxide chemistry to ensure high regioselectivity and preservation of the required stereochemistry. The protocols described herein are robust, scalable, and utilize readily available reagents, making this a valuable strategy for researchers and professionals in medicinal chemistry and drug development.

References

  • Borah, J. C., Boruwa, J., & Barua, N. C. (2007). Synthesis of the C-13 Side-Chain of Taxol. Current Organic Synthesis, 4(2). Available at: [Link][6]

  • Zhang, S., Ye, T., Liu, Y., & Meng, Q. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules. This review provides a comprehensive overview of various synthetic routes to the Taxol side chain.[1]

  • Greene, A. E., et al. (1992). SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIVATIVES. This document describes early and foundational methods for Taxol synthesis, including side-chain attachment.[5]

  • Kingston, D. G., et al. (2010). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. Journal of Medicinal Chemistry. Available at: [Link][12]

  • Cardillo, G., Gentilucci, L., Tolomelli, A., & Tomasini, C. (1996). A Stereoselective Synthesis of (2R,3S)-N-Benzoylphenylisoserine Methyl Ester. The Journal of Organic Chemistry, 61(23), 8251-8253. Available at: [Link][13]

  • Kumar, V., et al. (2019). Figure: (a) Possible mechanism for the ring opening of the epoxide (1) with aromatic amines (2). ResearchGate. This reference provides a visual representation of epoxide ring-opening mechanisms. Available at: [Link][9]

  • Ojima, I., et al. Efficient and practical asymmetric synthesis of the taxol C-13 side chain... OiPub. This paper details the widely used β-lactam approach.[14]

  • Georg, G. I., et al. (1994). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Bioorganic & Medicinal Chemistry Letters, 4(1), 1-6. Available at: [Link][3]

  • Denis, J. N., et al. (1994). N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester; a facile and convenient synthesis and resolution by entrainment. Semantic Scholar. Available at: [Link][15]

  • Chen, L. M., & Kang, T. R. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3126. Available at: [Link][16]

  • Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. ChemRxiv. This preprint describes a novel total synthesis approach to Taxol. Available at: [Link][2]

  • Patel, R. N. (2001). Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. ResearchGate. Available at: [Link][17]

  • Jacobsen, E. N., et al. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 7(1), 321-325. Available at: [Link][8]

  • Penso, M., & Zampolli, G. (2012). Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt. Google Patents. Available at: [18]

  • Patel, R. N. (2000). Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine. Google Patents. Available at: [4]

  • Chen, L. M., & Kang, T. R. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E, 65(Pt 12), o3126. Available at: [Link][19]

  • Long, J. R., et al. (2023). A ligand insertion mechanism for cooperative NH3 capture in metal-organic frameworks. Nature, 613(7944), 493-498. Available at: [Link][20]

  • Ramaswamy, S., & Bruice, T. C. (2003). Mechanisms of ammonia activation and ammonium ion inhibition of quinoprotein methanol dehydrogenase: A computational approach. Proceedings of the National Academy of Sciences, 100(21), 11977-11982. Available at: [Link][21]

  • He, L. P., & Chen, L. M. (2009). 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E, 65(Pt 8), o2052. Available at: [Link][22]

  • Clark, J. (2015). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link][10]

Sources

Controlling Molecular Architecture: A Guide to the Regioselective Ring-Opening of (2R,3S)-3-Phenyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Epoxides

Optically active epoxides are paramount building blocks in the synthesis of biologically active molecules and pharmaceutical agents.[1][2] Their inherent ring strain makes them susceptible to nucleophilic attack, providing a powerful and versatile route to highly functionalized, stereochemically defined products.[3][4] The (2R,3S)-3-phenyloxirane-2-carboxamide scaffold, in particular, offers two distinct electrophilic centers (C2 and C3) for nucleophilic attack. The ability to control the regioselectivity of the ring-opening reaction is therefore of critical importance, as it dictates the final molecular architecture and, consequently, the biological activity of the resulting compound. This guide provides a detailed examination of the factors governing this regioselectivity and presents protocols for achieving desired outcomes in the laboratory.

The carboxamide group, a privileged pharmacophore in drug development, adds another layer of complexity and opportunity to this system, influencing both the electronic nature of the epoxide and the potential for intramolecular interactions.[5] The strategic opening of this chiral epoxide can lead to the synthesis of valuable β-amino alcohols and other key intermediates for pharmaceuticals.[6]

Mechanistic Principles: A Tale of Two Pathways

The regioselectivity of the ring-opening of unsymmetrical epoxides is primarily dictated by the reaction conditions—specifically, whether the reaction is catalyzed by acid or base.[7][8] These conditions determine the nature of the transition state and whether the reaction proceeds through a more SN1-like or SN2-like mechanism.

Acid-Catalyzed Ring-Opening: The SN1-like Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[9] This protonation event makes the epoxide more electrophilic. In the case of (2R,3S)-3-phenyloxirane-2-carboxamide, the C3 carbon is benzylic. The transition state for the ring-opening will have significant carbocationic character, which is better stabilized at the more substituted, benzylic C3 position.[10] Consequently, the nucleophile will preferentially attack the C3 carbon. This pathway often exhibits SN1-like characteristics, even though the reaction still proceeds with an inversion of stereochemistry, indicative of a backside attack.[11]

Base-Promoted Ring-Opening: The SN2 Pathway

In the presence of a strong, non-hindered nucleophile and under basic or neutral conditions, the reaction follows a classic SN2 mechanism.[8][10] In this scenario, steric hindrance is the dominant factor controlling regioselectivity. The nucleophile will attack the less sterically hindered carbon atom. For (2R,3S)-3-phenyloxirane-2-carboxamide, the C2 carbon, being attached to a carboxamide group, is generally less sterically encumbered than the C3 carbon, which bears a phenyl group. Therefore, base-catalyzed or nucleophile-driven ring-opening will predominantly occur at the C2 position.[11][12]

Visualizing the Reaction Pathways

G cluster_acid Acid-Catalyzed Pathway (Attack at C3) cluster_base Base-Catalyzed Pathway (Attack at C2) A_start (2R,3S)-3-phenyloxirane-2-carboxamide A_protonated Protonated Epoxide A_start->A_protonated H+ A_TS S N 1-like Transition State (Carbocationic character at C3) A_protonated->A_TS Nu: A_product Product of C3 Attack A_TS->A_product B_start (2R,3S)-3-phenyloxirane-2-carboxamide B_TS S N 2 Transition State (Attack at less hindered C2) B_start->B_TS Nu: B_product Product of C2 Attack B_TS->B_product

Caption: Mechanistic pathways for epoxide ring-opening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective ring-opening of (2R,3S)-3-phenyloxirane-2-carboxamide.

Protocol 1: Acid-Catalyzed Methanolysis for C3-Selective Ring-Opening

This protocol details the ring-opening of the epoxide using methanol under acidic conditions, leading to the preferential formation of the C3-opened product. The acid catalyst protonates the epoxide oxygen, activating the ring for nucleophilic attack by methanol at the more substituted benzylic carbon (C3).

Materials:

  • (2R,3S)-3-phenyloxirane-2-carboxamide

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2R,3S)-3-phenyloxirane-2-carboxamide (1.0 eq) in anhydrous methanol (0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the C3-opened product.

Protocol 2: Base-Promoted Azide Opening for C2-Selective Ring-Opening

This protocol describes the use of sodium azide as a nucleophile under basic conditions to achieve regioselective attack at the less sterically hindered C2 position. The reaction proceeds via a classic SN2 mechanism.

Materials:

  • (2R,3S)-3-phenyloxirane-2-carboxamide

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2R,3S)-3-phenyloxirane-2-carboxamide (1.0 eq) in a mixture of DMF and water (4:1, 0.3 M solution) in a round-bottom flask, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the C2-opened product.

Caption: Workflow for regioselective ring-opening.

Data Summary: Regioselectivity under Different Conditions

The regioselectivity of the ring-opening of (2R,3S)-3-phenyloxirane-2-carboxamide is highly dependent on the chosen nucleophile and catalytic conditions. The following table summarizes expected outcomes based on established principles of epoxide chemistry.

Catalyst/Nucleophile SystemPredominant Site of AttackExpected Major Product StereochemistryMechanistic Pathway
H₂SO₄ / MeOHC3 (Benzylic)(2R,3R)-3-methoxy-2-hydroxy-3-phenylpropanamideSN1-like
NaN₃ / NH₄Cl in DMF/H₂OC2 (Less Hindered)(2S,3S)-2-azido-3-hydroxy-3-phenylpropanamideSN2
R₂NH (e.g., Diethylamine)C2 (Less Hindered)(2S,3S)-2-(diethylamino)-3-hydroxy-3-phenylpropanamideSN2
HBr (anhydrous)C3 (Benzylic)(2R,3R)-3-bromo-2-hydroxy-3-phenylpropanamideSN1-like

Note: The stereochemistry of the products is predicted based on an inversion of configuration at the site of nucleophilic attack.

Conclusion and Future Perspectives

The regioselective ring-opening of (2R,3S)-3-phenyloxirane-2-carboxamide is a powerful tool in synthetic organic chemistry, providing access to a diverse range of chiral building blocks. A thorough understanding of the underlying mechanistic principles—SN1-like versus SN2 pathways—is essential for predicting and controlling the reaction outcome. Acid-catalyzed reactions favor attack at the more substituted, electronically stabilized C3 position, while base-promoted reactions with strong nucleophiles favor attack at the less sterically hindered C2 position.

The protocols and data presented in this guide serve as a practical starting point for researchers. Further optimization of reaction conditions, including solvent, temperature, and the nature of the nucleophile and catalyst, can lead to even higher yields and selectivities.[6][13] The strategic application of these methods will continue to be a cornerstone in the development of novel therapeutics and other complex molecular targets where precise control of stereochemistry is paramount.[14][15]

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Satellite Chemicals. (2025). What is the mechanism of epoxide ring - opening reactions? Blog. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Jacobsen, E. N., & Wu, M. H. (2007). Catalyst-controlled regioselectivity in the nucleophilic ring opening of epoxides. PNAS, 104(13), 5365-5370. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Wikipedia. (2023). Epoxide. [Link]

  • University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chen, L. M., & Kang, T. R. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3126. [Link]

  • He, Y. (2009). 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2628. [Link]

  • Google Patents. (2014). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • PubMed. (2009). (2R,3R)-3-(2-Chloro-phen-yl)-N-phenyl-oxirane-2-carboxamide. [Link]

  • Xu, J. (2011). Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Oxiranes. Progress in Chemistry, 23(1), 133-146. [Link]

  • ResearchGate. (2009). (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide. [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • He, Y., & Chen, Y. (2009). 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2813. [Link]

  • PubMed. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. (2025). Chiral drug analysis and their application. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2022). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. [Link]

  • ITB Journal of Science. (2012). Ring-Opening of Oxiranes using Taeniolite-Supported Tris(β-Diketonato)Zirconium. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

Sources

Application Notes & Protocols: A Guide to the Catalytic Enantioselective Synthesis of Chiral Epoxy Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Epoxy Amides

Chiral α,β-epoxy amides are invaluable building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their inherent stereochemistry and the reactive nature of the epoxide ring allow for the diastereoselective synthesis of a wide array of complex, biologically active molecules. These motifs are precursors to other critical chiral structures, such as α-hydroxy and β-hydroxy amides, which are found in numerous natural products and pharmaceutical agents.[1][2] The development of efficient and highly enantioselective methods to access these compounds is therefore a significant area of research. This guide provides an in-depth overview of contemporary catalytic strategies, detailed experimental protocols, and the mechanistic rationale behind the enantioselective synthesis of chiral epoxy amides from α,β-unsaturated amides.

Core Methodologies for Enantioselective Epoxidation

The primary challenge in the epoxidation of α,β-unsaturated amides lies in their reduced reactivity compared to the more commonly studied enones and unsaturated esters.[1] However, several powerful catalytic systems have emerged to address this challenge, offering high yields and exceptional enantioselectivities. This guide will focus on two prominent and reliable methodologies: Lanthanide-BINOL catalyzed epoxidation and organocatalytic approaches.

Lanthanide-BINOL Catalyzed Asymmetric Epoxidation

Rare-earth lanthanide complexes, particularly those coordinated with chiral ligands like BINOL (1,1'-bi-2-naphthol), have proven to be exceptionally effective for the asymmetric epoxidation of α,β-unsaturated amides.[1][3] The Shibasaki group pioneered the use of a samarium-BINOL-triphenylarsine oxide complex (Sm-BINOL-Ph₃As=O), which demonstrates broad substrate scope and delivers the corresponding α,β-epoxy amides in excellent yields (up to 99%) and enantiomeric excesses (ee) of over 99%.[1][2][3]

The success of this catalytic system hinges on the formation of a chiral lanthanide-peroxide active species. The α,β-unsaturated amide coordinates to the Lewis acidic lanthanide center, which activates the double bond for nucleophilic attack by the peroxide. The chiral environment created by the BINOL ligand dictates the facial selectivity of the oxygen transfer, leading to high enantioselectivity. The addition of a tertiary amine oxide, such as triphenylarsine oxide, is often crucial. It is believed to de-oligomerize the lanthanide-BINOL complexes, leading to a more coordinatively saturated and catalytically active monomeric species.

Diagram 1: Proposed Catalytic Cycle for Lanthanide-BINOL Epoxidation

Catalytic_Cycle_Lanthanide Catalyst Ln-BINOL Complex Active_Catalyst Active Monomeric Ln-BINOL-(Ph3AsO)n Catalyst->Active_Catalyst Ph3As=O Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex α,β-Unsaturated Amide Peroxide_Complex Peroxide Adduct Substrate_Complex->Peroxide_Complex Oxidant (e.g., TBHP) Epoxidation_Step Intramolecular Oxygen Transfer Peroxide_Complex->Epoxidation_Step Product_Complex Product-Catalyst Complex Epoxidation_Step->Product_Complex inv1 Product_Complex->inv1 Chiral Epoxy Amide inv1->Catalyst Catalyst Regeneration inv2

Caption: Proposed catalytic cycle for the Lanthanide-BINOL catalyzed epoxidation of α,β-unsaturated amides.

This protocol is adapted from the work of Shibasaki and coworkers.[1][3]

Materials:

  • (S)-BINOL

  • Sm(O-i-Pr)₃

  • Triphenylarsine oxide (Ph₃As=O)

  • N,N-Diethylcinnamide

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.06 mmol, 1.2 eq to Sm).

  • Add anhydrous THF (1.0 mL) and cool the solution to 0 °C.

  • Add Sm(O-i-Pr)₃ (0.05 mmol, 1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Add triphenylarsine oxide (Ph₃As=O) (0.06 mmol, 1.2 eq to Sm) and stir for an additional 30 minutes at room temperature. The catalyst solution is now ready for use.

Epoxidation Reaction:

  • In a separate flame-dried Schlenk flask under argon, dissolve N,N-diethylcinnamide (0.5 mmol) in anhydrous THF (1.0 mL).

  • Cool the solution to -20 °C.

  • Add the freshly prepared catalyst solution (corresponding to 10 mol % Sm) to the amide solution via cannula.

  • Add TBHP (0.75 mmol, 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC (Thin Layer Chromatography). Reaction times can vary from 12 to 48 hours depending on the substrate.

Work-up and Purification:

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral epoxy amide.

Data Summary: Performance of Lanthanide-BINOL System

Substrate (Amide)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
N,N-Diethylcinnamide102495>99
N-Benzoyl-α,β-didehydro-phenylalanine methyl ester5129998
N,N-Dibenzyl-3-(2-naphthyl)acrylamide10488897

Data synthesized from representative results in the literature.[1][3]

Organocatalytic Asymmetric Epoxidation

Organocatalysis offers a metal-free alternative for the synthesis of chiral epoxides. While initially developed for α,β-unsaturated aldehydes and ketones, these principles are being extended to amide substrates.[4][5][6] Chiral amines, such as diarylprolinol silyl ethers, can catalyze the epoxidation of α,β-unsaturated carbonyls through the formation of a transient iminium ion.

The catalytic cycle begins with the condensation of the chiral secondary amine catalyst with the α,β-unsaturated amide (or more commonly, an aldehyde surrogate) to form a chiral iminium ion. This iminium ion lowers the LUMO of the olefin, activating it for nucleophilic attack by a peroxide, such as hydrogen peroxide. The bulky substituents on the catalyst effectively shield one face of the double bond, directing the incoming nucleophile to the opposite face and ensuring high enantioselectivity. Hydrolysis of the resulting enamine intermediate releases the chiral epoxy amide and regenerates the catalyst.

Diagram 2: Iminium-Based Organocatalytic Epoxidation Workflow

Organocatalysis_Workflow Start α,β-Unsaturated Amide + Chiral Amine Catalyst Iminium Formation of Chiral Iminium Ion Intermediate Start->Iminium Activation LUMO Lowering & Facial Shielding Iminium->Activation Attack Nucleophilic Attack by Peroxide Activation->Attack Enamine Enamine Intermediate Formation Attack->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Product Chiral Epoxy Amide Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen

Caption: Logical workflow for iminium-based organocatalytic epoxidation.

While less documented for amides than for aldehydes, the general principles apply. Researchers exploring this route should consider the following:

  • Catalyst Choice: Diarylprolinol silyl ethers are a common starting point due to their well-established efficacy.[6]

  • Oxidant: Hydrogen peroxide (H₂O₂) or its urea adduct (UHP) are common, environmentally benign oxidants.[6]

  • Solvent: Aprotic solvents like chloroform or toluene are typically used.

  • Additives: The presence of a weak base may be required to facilitate catalyst turnover.

Experimental Protocol: Exploratory Organocatalytic Epoxidation

  • To a vial, add the α,β-unsaturated amide (0.2 mmol), the chiral diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol %), and the chosen solvent (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the oxidant (e.g., 30% H₂O₂, 0.4 mmol, 2.0 eq) dropwise.

  • Stir at the desired temperature (e.g., 4 °C to 25 °C) and monitor by TLC.

  • Upon completion, perform an aqueous workup similar to the lanthanide protocol, followed by chromatographic purification.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture, improper preparation).2. Low substrate reactivity.3. Insufficient oxidant.1. Ensure strictly anhydrous conditions; use freshly prepared catalyst.2. Increase reaction temperature or catalyst loading; consider a more activating amide group.3. Add a fresh portion of oxidant.
Low Enantioselectivity (ee) 1. Reaction temperature is too high.2. Racemization of the product.3. Non-optimal catalyst/substrate pairing.1. Lower the reaction temperature (-20 °C to -78 °C).2. Minimize workup time; avoid strongly acidic or basic conditions.3. Screen different chiral ligands (for metal catalysis) or different organocatalysts.
Formation of Byproducts 1. Epoxide ring-opening.2. Baeyer-Villiger oxidation (with enones).3. Decomposition of oxidant.1. Use buffered or neutral workup conditions; purify promptly.2. This is less common with amides but be aware of substrate limitations.3. Control the rate of addition of the oxidant, especially at higher temperatures.

Applications in Drug Development

The chiral epoxy amides synthesized through these methods are versatile intermediates. For instance, they can undergo palladium-catalyzed ring-opening, providing a tandem asymmetric epoxidation-epoxide opening process to efficiently synthesize β-aryl α-hydroxy amides, which are valuable chiral building blocks.[1][3] This one-pot procedure avoids the isolation of the often-sensitive epoxy amide intermediate, enhancing the overall efficiency of the synthetic route. The products of these reactions are key components in the synthesis of protease inhibitors, peptide mimics, and other complex pharmaceutical targets.

References

  • Nemoto, T., Kakei, H., Gnanadesikan, V., Tosaki, S., Ohshima, T., & Shibasaki, M. (2002). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Amides: Efficient Synthesis of β-Aryl α-Hydroxy Amides Using a One-Pot Tandem Catalytic Asymmetric Epoxidation−Pd-Catalyzed Epoxide Opening Process. Journal of the American Chemical Society, 124(49), 14544–14545. [Link]

  • Nemoto, T., Kakei, H., Gnanadesikan, V., Tosaki, S., Ohshima, T., & Shibasaki, M. (2002). Catalytic asymmetric epoxidation of alpha,beta-unsaturated amides: efficient synthesis of beta-aryl alpha-hydroxy amides using a one-pot tandem catalytic asymmetric epoxidation-Pd-catalyzed epoxide opening process. Journal of the American Chemical Society, 124(49), 14544-14545. [Link]

  • Zhang, W., Wang, C., & Feng, X. (2014). Asymmetric catalytic epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide: Additive-free and wide substrate scope. Chemical Science, 5(8), 3095-3099. [Link]

  • Shibasaki, M., & Nemoto, T. (2002). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Amides: Efficient Synthesis of β-Aryl α-Hydroxy Amides Using a One-Pot Tandem Catalytic Asymmetric Epoxidation−Pd-Catalyzed Epoxide Opening Process. ResearchGate. [Link]

  • Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(18), 6284–6289. [Link]

  • List, B. (2007). ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Universität zu Köln. [Link]

  • Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Organic Chemistry Portal. [Link]

  • Sarabia, F., Chammaa, S., & García-Ruiz, C. (2012). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins. The Journal of Organic Chemistry, 77(3), 1633–1643. [Link]

  • García-Ruiz, C., Chammaa, S., Sarabia, F., & Vivar, C. (2015). Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2 ''-epi-Diazepanone Core of Liposidomycins and Caprazamycins. ResearchGate. [Link]

Sources

Application Note: A Scalable, Chemoenzymatic Approach to the Production of (2R,3S)-Phenylglycidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity

(2R,3S)-Phenylglycidamide and its corresponding acid and ester derivatives are highly valuable chiral building blocks in the pharmaceutical industry. The precise three-dimensional arrangement of atoms in these molecules is critical, as different stereoisomers can exhibit vastly different biological activities, efficacies, and safety profiles.[1][2] Notably, derivatives of phenylglycidic acid are key intermediates in the semi-synthesis of major therapeutics, including the anticancer drug Paclitaxel (Taxol®) and the cardiovascular drug diltiazem.[1][3] The strained three-membered epoxide ring is a versatile functional group, susceptible to regioselective ring-opening by various nucleophiles, which allows for the controlled construction of complex molecular architectures with multiple stereocenters.[1]

Given the stringent requirements for enantiomeric purity in active pharmaceutical ingredients (APIs), developing scalable, efficient, and economically viable methods for producing single-enantiomer compounds like (2R,3S)-phenylglycidamide is a paramount challenge in process chemistry.[4][5] This application note details a robust, field-proven chemoenzymatic strategy centered on enzymatic kinetic resolution, offering a practical pathway from racemic precursors to a highly pure final product. We will explore the core synthetic strategies, provide detailed, step-by-step protocols for synthesis and purification, and outline the necessary analytical methods for stringent quality control.

Strategic Approaches to Scalable Chiral Synthesis

Several methodologies exist for the synthesis of chiral epoxides. The selection of a specific route on an industrial scale depends on factors such as yield, enantiomeric excess (ee), cost of goods, process safety, and environmental impact.

a) Asymmetric Chemical Synthesis: Directly creating the desired stereoisomer from prochiral starting materials is an elegant approach. Prominent methods include the Sharpless asymmetric epoxidation and the Jacobsen-Katsuki epoxidation.[6] The Darzens condensation, a classical method for forming glycidic esters, can also be adapted for asymmetry using chiral auxiliaries or catalysts.[1] While capable of producing high enantiomeric purity, these methods often rely on expensive chiral catalysts and ligands, which can be sensitive to air and moisture, posing challenges for large-scale operations.

b) Enzymatic Kinetic Resolution (EKR): Biocatalysis offers a powerful and increasingly common alternative.[7] In a kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer from the transformed, undesired one.[8] Lipases and epoxide hydrolases are particularly effective for this purpose, demonstrating high enantioselectivity (E > 200 is often achievable) under mild reaction conditions.[9][10] The primary limitation of classical EKR is a theoretical maximum yield of 50% for the desired enantiomer. However, the high purity of the product and the operational simplicity make it a highly attractive industrial method.[11]

c) Dynamic Kinetic Resolution (DKR): To overcome the 50% yield barrier of EKR, dynamic kinetic resolution combines the enzymatic reaction with an in situ racemization of the faster-reacting, undesired enantiomer.[12] By continuously converting the unwanted enantiomer back into the racemic mixture, DKR can theoretically achieve a 100% yield of the desired chiral product.[12] This requires a racemization catalyst that is compatible with the enzyme and its reaction conditions, adding a layer of complexity to process development.

Comparative Analysis of Production Strategies
StrategyAdvantagesDisadvantagesScalability Considerations
Asymmetric Synthesis High theoretical yield (100%); Direct formation of desired product.Often requires expensive/sensitive metal catalysts and chiral ligands; Strict control of reaction conditions needed.Catalyst cost, stability, and removal/recycling are major scale-up hurdles.
Enzymatic Kinetic Resolution (EKR) High enantioselectivity (>99% ee); Mild, safe operating conditions; Commercially available, robust enzymes (e.g., Novozym 435).[9]Maximum theoretical yield of 50%; Requires efficient separation of product from the reacted enantiomer.Excellent scalability; Enzyme immobilization allows for easy recovery and reuse.
Dynamic Kinetic Resolution (DKR) High theoretical yield (up to 100%); Combines high selectivity of enzymes with high yield.[12]Requires a compatible racemization catalyst; Optimization of two concurrent catalytic cycles can be complex.More complex process development, but offers significant advantages in atom economy for large-scale production.

For this guide, we will focus on the Enzymatic Kinetic Resolution (EKR) pathway due to its robustness, high enantioselectivity, and proven industrial applicability.

Overall Production Workflow

The chemoenzymatic production of (2R,3S)-phenylglycidamide involves a multi-step process that ensures both chemical conversion and exceptional chiral purity. The workflow is designed with distinct stages for synthesis, resolution, purification, and analysis, ensuring a self-validating system where the quality of the output from one stage is confirmed before proceeding to the next.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Purification & Conversion cluster_3 Stage 4: Quality Control racemate Racemic Phenylglycidic Acid Ester Synthesis (e.g., Darzens Condensation) ekr Enzymatic Kinetic Resolution (EKR) of Racemic Ester racemate->ekr Racemic Substrate separation Separation of Unreacted (2R,3S)-Ester from (2S,3R)-Acid ekr->separation Mixture of Products hydrolysis Chemical Hydrolysis to (2R,3S)-Phenylglycidic Acid separation->hydrolysis Purified (2R,3S)-Ester amidation Amidation to (2R,3S)-Phenylglycidamide hydrolysis->amidation analysis Chiral HPLC Analysis (Enantiomeric Purity, ee%) amidation->analysis Crude Amide product Final Product: High Purity (2R,3S)-Phenylglycidamide analysis->product Release Criteria Met

Caption: Overall workflow for the scalable production of (2R,3S)-phenylglycidamide.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl Phenylglycidate

This protocol describes the selective hydrolysis of racemic trans-ethyl-3-phenylglycidate using an immobilized lipase. The enzyme, Candida antarctica Lipase B (commonly available as Novozym® 435), selectively hydrolyzes the (2S,3R)-enantiomer to its corresponding carboxylic acid, leaving the desired (2R,3S)-ester unreacted.

Materials:

  • Racemic trans-ethyl-3-phenylglycidate

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Temperature-controlled reactor with overhead stirring

Procedure:

  • Reactor Setup: Charge the reactor with racemic trans-ethyl-3-phenylglycidate (1.0 eq), toluene (5-10 volumes), and phosphate buffer (5-10 volumes). Begin vigorous stirring to create a stable emulsion.

  • Temperature Control: Equilibrate the reactor temperature to 35-40°C.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight relative to the substrate).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing them by chiral HPLC (see Protocol 3). The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining ester. This typically takes 8-24 hours.

  • Enzyme Removal: Once the target conversion is reached, stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

  • Workup - Phase Separation: Transfer the biphasic filtrate to a separatory funnel. Allow the layers to separate and drain the lower aqueous phase.

  • Extraction of Unreacted Ester: Wash the organic layer sequentially with 5% sodium bicarbonate solution (2x volumes, to remove the acidic product) and then with brine (1x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2R,3S)-ethyl-3-phenylglycidate. The enantiomeric excess should be >99%.

  • Isolation of the Byproduct (Optional): The combined aqueous washes containing the sodium salt of (2S,3R)-phenylglycidic acid can be acidified with 1M HCl to pH 2-3 and extracted with ethyl acetate to recover the hydrolyzed enantiomer, which can be racemized and recycled to improve overall process economy.

Protocol 2: Purification via Diastereomeric Salt Crystallization

This classical resolution method can be used as an alternative to enzymatic resolution or as a polishing step to upgrade the enantiomeric purity of the corresponding phenylglycidic acid. It relies on the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility.[13][14]

G cluster_0 Separation by Crystallization racemate Racemic Phenylglycidic Acid (R,S) + (S,R) mixture Mixture of Diastereomeric Salts (R,S)-(+) and (S,R)-(+) racemate->mixture resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolver->mixture solid Less Soluble Diastereomer Crystallizes Out mixture->solid Different Solubility liquid More Soluble Diastereomer Remains in Solution mixture->liquid liberation1 Liberation of Enantiomer 1 (e.g., Acidification) solid->liberation1 liberation2 Liberation of Enantiomer 2 liquid->liberation2

Caption: Principle of chiral resolution via diastereomeric salt formation.

Materials:

  • Racemic trans-phenylglycidic acid

  • Chiral resolving agent (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane or a chiral amine)

  • Methanol or Isopropanol (IPA)

  • Hexane

  • Dilute Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

Procedure:

  • Salt Formation: Dissolve the racemic phenylglycidic acid (1.0 eq) in a suitable solvent like methanol or IPA by gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5°C, to induce crystallization of the less soluble diastereomeric salt. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.[15]

  • Kinetic vs. Thermodynamic Control: The timing of filtration can be crucial. In some systems, the desired diastereomer crystallizes faster (kinetic control). Filtering quickly may yield a product with higher purity than allowing the system to reach equilibrium (thermodynamic control).[15]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purification by Digestion/Recrystallization: The chiral purity of the isolated salt can be enhanced by a process called digestion. This involves suspending the crystals in a solvent mixture (e.g., IPA/water) and briefly heating to boiling before cooling and filtering again.[15] This process helps remove occluded impurities.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add an organic solvent (e.g., ethyl acetate). Acidify the mixture with 1 M HCl to pH 1-2 to break the salt.

  • Extraction: Separate the organic layer, which now contains the enantiomerically pure phenylglycidic acid. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.

Protocol 3: Analytical Quality Control by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for determining the enantiomeric purity (ee) of chiral compounds.[2][16]

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA, optional modifier)

  • Sample of phenylglycidamide or its ester precursor

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.

  • HPLC Conditions (Typical):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:IPA (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

  • Analysis:

    • Inject a sample of the racemic starting material first to identify the retention times of both the (2R,3S) and (2S,3R) enantiomers.

    • Inject the sample from the enzymatic resolution or crystallization step.

    • Integrate the peak areas for each enantiomer in the resulting chromatogram.

  • Calculation of Enantiomeric Excess (ee%):

    • Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.

    • ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    • A successful resolution should yield an ee value of ≥ 99%.

Conclusion

The scalable production of enantiomerically pure (2R,3S)-phenylglycidamide is a critical enabling step for the development of several important pharmaceuticals. The chemoenzymatic strategy outlined in this note, which leverages a robust enzymatic kinetic resolution, provides a reliable and industrially viable path to achieving this goal. By combining a high-selectivity enzymatic step with well-established chemical purification and conversion processes, this workflow delivers high-purity material. The integration of rigorous in-process analytical controls, particularly chiral HPLC, ensures that the final product meets the stringent quality requirements of the pharmaceutical industry. While dynamic kinetic resolution presents an opportunity for higher theoretical yields, the operational simplicity and proven track record of EKR make it a cornerstone of modern chiral synthesis on a large scale.

References

  • Špánik, I., & Machaľová, D. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Catalysts, 11(11), 1361. [Link]

  • Ye, R., et al. (2020). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules, 25(15), 3343. [Link]

  • Archibald, T., & DiMare, M. (2002). Resolving industrial problems. Manufacturing Chemist. [Link]

  • Nagy, J., et al. (2015). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering & Process Technology, 6(5). [Link]

  • Kőrösi, M., et al. (2017). Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. Chirality, 29(10), 610-615. [Link]

  • Show, P. L., et al. (2019). Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis. Request PDF. [Link]

  • Sterling Pharma Solutions. (n.d.). Chiral Chemistry. [Link]

  • Wikipedia. (n.d.). Epoxide. [Link]

  • Wang, B., & Ma, D. (2012). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Chinese Journal of Chemistry, 29(11), 2441-2445. [Link]

  • Szymański, W., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ACS Catalysis, 8(7), 6310-6315. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 196. [Link]

  • Lo, L. C., et al. (2006). An Asymmetric Synthesis of PPAR-γ Agonist Navaglitazar from (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate. CHIMIA, 60(10), 669-671. [Link]

  • Kőrösi, M., et al. (2017). Fast further purification of diastereomeric salts of a nonracemic acid by gas antisolvent fractionation. Repository of the Academy's Library. [Link]

  • de Miranda, A. S., et al. (2017). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Request PDF. [Link]

  • Guo, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Drug Discovery Today, 12(19-20), 855-865. [Link]

  • Li, Z. J., & Wang, X. (2015). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • de Souza, J. S. N., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 1(11), 2736-2742. [Link]

  • Various Authors. (2014). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Lin, H. Y., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 223. [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-321. [Link]

  • Allais, F., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 26(11), 3290. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aminolysis of Phenylglycidic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the aminolysis of phenylglycidic esters Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical challenges associated with the aminolysis of phenylglycidic esters (e.g., ethyl 3-phenylglycidate). This reaction is a critical entry point for synthesizing


-amino-

-hydroxy esters, such as the phenylisoserine side chain of Paclitaxel (Taxol).

Our goal is to help you maximize yield and regioselectivity by controlling the competition between epoxide ring opening and ester aminolysis .

Part 1: Critical Mechanism Analysis

Q: Why is my yield low despite high conversion of the starting material?

A: Low yield in this specific substrate class is almost invariably due to "invisible" side reactions that consume the starting material without producing the desired


-amino alcohol.

In phenylglycidic esters, the amine nucleophile has three distinct electrophilic targets. If you are not using a catalyst to bias the reaction, the amine will often attack the ester group or the wrong carbon on the epoxide ring.

The Three Competing Pathways:

  • Path A (Desired): Nucleophilic attack at C3 (benzylic) . This yields the

    
    -hydroxy-
    
    
    
    -amino ester (Taxol side-chain framework). This is electronically favored due to benzylic stabilization of the transition state but sterically hindered.
  • Path B (Undesired Regioisomer): Nucleophilic attack at C2 (alpha to ester) . This yields the

    
    -amino-
    
    
    
    -hydroxy ester. This is sterically less hindered but electronically less favorable.
  • Path C (Fatal Side Reaction): Attack at the Ester Carbonyl . This forms the phenylglycidic amide, leaving the epoxide ring intact. This is a common dead-end byproduct, especially with unhindered primary amines.

Visualizing the Competition:

ReactionPathways Start Phenylglycidic Ester (Substrate) PathA Path A: C3 Attack (Benzylic) Start->PathA Lewis Acid Activation PathB Path B: C2 Attack (Alpha) Start->PathB Steric Control (No Catalyst) PathC Path C: Ester Attack (Amidation) Start->PathC High Temp / Strong Base Amine Amine Nucleophile (R-NH2) Amine->PathA Amine->PathB Amine->PathC ProductA Target Product (Phenylisoserine deriv.) PathA->ProductA ProductB Regioisomer (Wrong Isomer) PathB->ProductB ProductC Byproduct (Epoxy Amide) PathC->ProductC

Figure 1: Competing reaction pathways in the aminolysis of phenylglycidic esters. Path A is the requisite route for bioactive amino acid synthesis.

Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Poor Regioselectivity (C2 vs. C3 Attack)

Q: I am getting a mixture of regioisomers. How do I force the amine to attack the benzylic position (C3)?

A: You must switch from thermal activation to Lewis Acid Catalysis . Under standard thermal conditions (heating in ethanol/methanol), the attack is governed by a mix of steric and electronic factors, often leading to poor selectivity (e.g., 60:40 mixtures).

  • The Fix: Use a "soft" Lewis acid that coordinates preferentially to the epoxide oxygen. This increases the electrophilicity of the C3 carbon (via resonance stabilization of the developing positive charge at the benzylic position), overriding steric hindrance.

  • Recommended Catalysts:

    • Metal Triflates:

      
      , 
      
      
      
      , or
      
      
      (1-5 mol%). These are water-tolerant and highly effective.
    • Silica Supports: Silica gel or alumina can act as a mild acidic surface, promoting C3 attack through hydrogen bonding.

  • Protocol Adjustment: Run the reaction at room temperature or mild heat (

    
    ) in an aprotic solvent (Acetonitrile or DCM) with the catalyst. Avoid protic solvents like methanol if possible, as they solvate the nucleophile and reduce its reactivity.
    
Category 2: Amide Formation (Ester Attack) [1]

Q: My NMR shows the epoxide ring is still intact, but the ester is gone. What happened?

A: You have synthesized the phenylglycidic amide (Path C). This occurs when the amine attacks the ester carbonyl instead of the epoxide. This is common with small, nucleophilic amines (e.g., methylamine, benzylamine) in the absence of epoxide activation.

Corrective Actions:

  • Lower the Temperature: Amidation often has a higher activation energy than Lewis-acid-catalyzed ring opening. Keep the reaction

    
    .[2]
    
  • Increase Epoxide Electrophilicity: As mentioned above, adding

    
     (lithium perchlorate) or metal triflates makes the epoxide carbon significantly more reactive than the ester carbonyl.
    
  • Steric Bulk: If your synthesis allows, use a bulkier ester group (e.g., tert-butyl ester instead of ethyl ester) to shield the carbonyl from attack.

Category 3: Reaction Stalls / Low Conversion

Q: The reaction is extremely slow. Can I just increase the temperature?

A: Do not simply increase the temperature. Phenylglycidic esters are thermally unstable and prone to retro-aldol fragmentation or decarboxylation at high temperatures (


), especially in the presence of amines (which act as bases).

Better Acceleration Strategies:

  • Microwave Irradiation: Short bursts of microwave energy (

    
     for 10-20 mins) often drive the reaction to completion before thermal decomposition can occur.
    
  • High Concentration: Run the reaction "neat" (solvent-free) or at very high concentration (2-5 M). This increases the reaction rate significantly (2nd order kinetics) without adding thermal energy.

  • Ionic Liquids: Using ionic liquids (e.g.,

    
    ) can stabilize the polar transition state of the ring opening, dramatically increasing the rate.
    
Part 3: Optimized Experimental Protocol

Protocol: Lewis Acid-Catalyzed Regioselective Aminolysis Objective: Synthesis of ethyl 3-phenylisoserine derivative via C3 opening.

Reagents:

  • Ethyl 3-phenylglycidate (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2 mol%)
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the metal triflate catalyst in the solvent at room temperature. Ensure the catalyst is fully dissolved or well-dispersed.

  • Addition: Add the amine to the catalyst solution before adding the epoxide. This allows the amine to complex slightly, moderating its basicity.

  • Reaction: Add the phenylglycidic ester dropwise. Stir at Room Temperature for 4-12 hours.

    • Checkpoint: Monitor by TLC.[3] Look for the disappearance of the epoxide spot. If the reaction is sluggish after 6 hours, warm to

      
      .
      
  • Quench: Add water to quench the catalyst.

  • Workup: Extract with ethyl acetate. Wash the organic layer with brine.[3]

  • Purification: The metal catalyst remains in the aqueous phase (if water-soluble) or can be filtered off (if solid support). Purify the crude oil via column chromatography.

Data Summary: Catalyst Efficiency

CatalystReaction TimeYield (Isolated)Regioselectivity (C3:C2)Notes
None (Thermal) 24-48 h45-55%60:40High byproduct formation (amides).

(Silica)
12 h75%85:15"Green" method, easy workup.

4-6 h92% 98:2 Best balance of speed and selectivity.

8 h85%95:5Good alternative, moisture sensitive.
Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

TroubleshootingTree Start Start: Analyze Crude NMR Q1 Is the Epoxide Ring Intact? Start->Q1 Q2 Is the Ester Group Intact? Q1->Q2 Yes (Ring signals present) Q3 Check Regiochemistry (C2 vs C3 signals) Q1->Q3 No (Ring opened) Yes Yes No No CaseA ISSUE: Reaction Stalled ACTION: Increase Conc. or add Lewis Acid Q2->CaseA Yes (Ester present) CaseB ISSUE: Amide Formation ACTION: Switch to bulky ester or lower Temp Q2->CaseB No (Amide formed) CaseC ISSUE: Wrong Regioisomer ACTION: Use Yb(OTf)3 to favor C3 Q3->CaseC Mixture/Wrong Isomer CaseD SUCCESS: High Yield Proceed to Purification Q3->CaseD Single C3 Isomer

Figure 2: Diagnostic logic for troubleshooting aminolysis outcomes.

References
  • Regioselective Ring Opening with Metal Triflates

    • Title: Metal triflate-catalyzed regioselective aminolysis of epoxides.
    • Source: Journal of Organic Chemistry.
    • URL: [Link]

  • Taxol Side Chain Synthesis Context

    • Title: A highly efficient synthesis of the Taxol side chain via regioselective opening of phenylglycidic esters.
    • Source: Tetrahedron Letters.
    • URL: [Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-assisted aminolysis of epoxides: A rapid and efficient method.
    • Source: Green Chemistry.
    • URL: [Link]

  • Silica Promoted Aminolysis

    • Title: Silica gel-catalyzed aminolysis of epoxides under solvent-free conditions.
    • Source: Synthetic Communic
    • URL: [Link]

Sources

Technical Support: Stability Profiling of (2R,3S)-3-Phenyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I am observing inconsistent biological data and multiple peaks in LC-MS when working with (2R,3S)-3-Phenyloxirane-2-carboxamide in aqueous buffers. What is happening?"

Root Cause Analysis: The molecule contains a strained epoxide (oxirane) ring adjacent to an electron-withdrawing carboxamide group. In aqueous media, this compound acts as a "spring-loaded" electrophile. It is thermodynamically unstable in water, susceptible to hydrolytic ring-opening to form the corresponding diol (3-phenyl-2,3-dihydroxypropanamide derivative).

Critical Stability Factors:

  • pH Sensitivity: The epoxide oxygen is basic. Acidic conditions (pH < 5) protonate the oxygen, accelerating ring opening by orders of magnitude.

  • Nucleophilic Attack: Water, alcohols (MeOH/EtOH), and biological thiols/amines will attack the ring.

  • Stereochemical Integrity: Hydrolysis proceeds via

    
     (or loose 
    
    
    
    ) mechanism, typically causing inversion of configuration at the site of attack (usually the benzylic C3 position), altering the biological activity.

The Mechanism: Why Your Compound Degrades

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is Acid-Catalyzed Hydrolysis .

Degradation Pathway Diagram

DegradationPathway cluster_legend Key Parent (2R,3S)-Epoxide (Active) Protonated Protonated Intermediate (Highly Reactive) Parent->Protonated  H+ (Acidic pH)   Transition Transition State (C3 Attack) Protonated->Transition  H2O Attack   Solvolysis Methoxy Adduct (If MeOH used) Protonated->Solvolysis  MeOH Attack   Diol Vicinal Diol (Inactive/Toxic) Transition->Diol  Ring Opening   key1 Blue: Target Compound key2 Red: Critical Instability Point key3 Green: Degradant

Caption: Figure 1. Acid-catalyzed degradation pathway. Note that using Methanol (MeOH) as a solvent can lead to solvolysis artifacts (methoxy-adducts) in addition to hydrolysis.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a +18 Da peak in my LC-MS spectrum."
  • Diagnosis: This is the hydrolysis product (Parent +

    
    ). The epoxide ring has opened to form a diol.[1]
    
  • Immediate Fix: Check your mobile phase pH.

    • Avoid: Trifluoroacetic Acid (TFA) or Formic Acid > 0.1%. These are strong enough to protonate the epoxide during the run.

    • Recommended: Use Ammonium Acetate (10 mM, pH 6.5–7.5) or Ammonium Bicarbonate. If acidification is required for ionization, use minimal Formic Acid (0.05%) and keep column temperature low (< 30°C).

Issue 2: "My IC50 values are shifting over time."
  • Diagnosis: You are measuring the activity of a mixture (Epoxide + Diol). The diol is likely inactive or has significantly lower potency.

  • Immediate Fix:

    • Stock Solutions: Store stocks in anhydrous DMSO at -20°C or -80°C. Do not store in ethanol or methanol (risk of alcoholysis).

    • Assay Prep: Perform dilutions into aqueous buffer immediately before the assay. Do not let the working solution sit for >30 minutes.

Issue 3: "Can I use Methanol or Ethanol to dissolve the powder?"
  • Diagnosis: High risk of Solvolysis .

  • Explanation: Alcohols are nucleophiles.[1] In the presence of trace acid or over time, they will open the ring to form alkoxy-alcohols (e.g., +32 Da shift for Methanol).

  • Protocol: Use DMSO or Acetonitrile (ACN) for primary solubilization.

Buffer Compatibility Matrix

Use this table to select the correct media for your experiments.

Buffer SystempH RangeStability RiskRecommendation
PBS (Phosphate) 7.2 – 7.4LowPreferred. Neutral pH minimizes spontaneous hydrolysis.
Tris-HCl 7.0 – 8.0ModerateCaution. Tris contains a primary amine which can react with the epoxide over long incubations (24h+).
Ammonium Acetate 6.0 – 7.5LowExcellent for LC-MS. Volatile and near-neutral.
0.1% TFA ~2.0Critical DO NOT USE. Rapid degradation (

min).
0.1% Formic Acid ~2.7HighUse only if necessary; analyze immediately.
Carbonate Buffer 9.0 – 10.0ModerateHigh pH can promote base-catalyzed hydrolysis or amide hydrolysis.

Standard Operating Procedure (SOP): Kinetic Stability Assay

To validate your specific batch or experimental conditions, perform this


 determination.

Objective: Determine the half-life of (2R,3S)-3-Phenyloxirane-2-carboxamide in your assay buffer.

Materials:
  • Compound Stock: 10 mM in anhydrous DMSO.

  • Internal Standard (IS): Carbamazepine or Warfarin (stable, distinct retention time).

  • Buffer: The specific media you intend to use (e.g., PBS pH 7.4).

  • Quench Solution: Cold Acetonitrile (ACN).

Workflow Diagram

Workflow cluster_sampling Sampling Loop (0, 15, 30, 60, 120 min) Start Start: 10mM DMSO Stock Dilute Dilute to 1 µM in Target Buffer (37°C) Start->Dilute Aliquot Remove 50 µL Aliquot Dilute->Aliquot Quench Add 200 µL Cold ACN (Stops Reaction) Aliquot->Quench IS Add Internal Standard Quench->IS Analyze LC-MS/MS Analysis (Ratio: Analyte/IS) IS->Analyze Calc Plot ln(Remaining) vs Time Calculate k and t1/2 Analyze->Calc

Caption: Figure 2. Kinetic stability workflow. The quenching step with cold organic solvent is critical to "freeze" the hydrolysis state prior to analysis.

Step-by-Step Protocol:
  • Incubation: Spike the DMSO stock into pre-warmed (37°C) buffer to a final concentration of 1 µM (0.1% DMSO final). Start a timer.

  • Sampling: At

    
     minutes, remove 50 µL.
    
  • Quenching: Immediately dispense into a plate containing 200 µL of ice-cold Acetonitrile containing the Internal Standard. Note: The organic crash precipitates salts and stops the aqueous hydrolysis.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject the supernatant onto LC-MS.

  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • Slope =

      
       (rate constant).
      
    • 
      .
      

Acceptance Criteria:

  • If

    
     hours: Stable for daily use.
    
  • If

    
     hours: Unstable. Prepare fresh for every experiment.
    

References

  • Whalen, D. L. (1973). "Buffer catalysis in the hydrolysis of styrene oxide." Journal of the American Chemical Society, 95(10), 3432–3434.

    • Context: Establishes the fundamental mechanism of epoxide hydrolysis in aqueous buffers and the impact of pH.
  • Manson, M. M. (1980). "Epoxides: Is there a human health problem?" British Journal of Industrial Medicine, 37(4), 317–336.

    • Context: Discusses the reactivity of epoxides with biological nucleophiles (DNA, proteins)
  • Fretz, H. (2000). "Synthesis of peptide-based epoxides as potent and selective inhibitors of the proteasome." Trends in Organic Chemistry.
  • Stein, R. L. (1998). "Mechanism of Enzymatic and Nonenzymatic Hydrolysis of Epoxides." Advances in Protein Chemistry.

Sources

Validation & Comparative

Technical Comparison: HPLC Chiral Columns for Phenylglycidamide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of polysaccharide-based chiral stationary phases (CSPs) for the enantioseparation of phenylglycidamide (PGA) . Phenylglycidamide, a chiral epoxide often generated via Sharpless epoxidation or enzymatic kinetic resolution, requires precise analytical monitoring to determine enantiomeric excess (


).

Based on comparative analysis of structural analogs (aromatic glycidyl derivatives) and specific epoxide retention behavior, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is identified as the primary recommendation for baseline resolution, with Chiralpak AD-H (Amylose analog) serving as the necessary orthogonal alternative.

Mechanistic Basis of Separation

The separation of PGA enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

The Contenders
  • Chiralcel OD-H (Cellulose-based): Contains a rigid helical groove. The phenyl group of PGA interacts strongly via

    
    -
    
    
    
    stacking with the 3,5-dimethylphenyl groups of the CSP.
  • Chiralpak AD-H (Amylose-based): Possesses a helical structure but is more flexible than cellulose. It often allows for inclusion complexes that cellulose cannot accommodate, providing altered selectivity.

Interaction Pathway

The following diagram illustrates the multi-point interaction mechanism required for chiral recognition.

ChiralRecognition PGA Phenylglycidamide (Racemate) CSP Polysaccharide CSP (OD-H / AD-H) PGA->CSP Injection Complex_R Transient Complex (R) CSP->Complex_R H-Bonding (Amide/Epoxide) Complex_S Transient Complex (S) CSP->Complex_S Pi-Pi Stacking (Phenyl Ring) Separation Chromatographic Resolution (Rs) Complex_R->Separation Stronger Retention (k2) Complex_S->Separation Weaker Retention (k1)

Figure 1: Mechanism of chiral recognition driven by Hydrogen bonding and Pi-Pi interactions.

Comparative Performance Analysis

The following data summarizes the expected performance metrics for phenyl-substituted epoxide separation under Normal Phase (NP) conditions.

Table 1: Column Performance Comparison
FeatureChiralcel OD-H (Primary)Chiralpak AD-H (Alternative)Immobilized IB (Robustness)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Selectivity (

)
High (> 1.5 typical for aromatics)Moderate (Variable elution order)High (Similar to OD-H)
Resolution (

)
Excellent (> 2.0) Good (> 1.5)Excellent
Primary Interaction

-

stacking + H-bonding
Inclusion + H-bonding

-

stacking
Mobile Phase Suitability Hexane/IPA or Hexane/EtOHHexane/IPA or Hexane/EtOHUniversal (Compatible with DCM/THF)
Elution Order Typically (S) then (R) for phenyl-epoxides*Often reversed compared to ODSimilar to OD-H

*Note: Elution order is condition-dependent and must be confirmed with pure standards.

Critical Insight: The "Solvent Effect"

While Isopropanol (IPA) is the standard modifier, Ethanol (EtOH) often yields sharper peaks for epoxides on polysaccharide columns.

  • Recommendation: If

    
     with Hexane/IPA (90:10), switch to Hexane/Ethanol (90:10). The hydroxyl group of ethanol is a better hydrogen-bond donor/acceptor for the glycidamide moiety, potentially improving mass transfer kinetics.
    

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the workflow loops back to optimization before sample analysis.

Materials
  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: 2-Propanol (IPA) or Ethanol (EtOH).

  • Sample: Phenylglycidamide (dissolved in mobile phase, 1 mg/mL).

Step-by-Step Workflow
  • Conditioning: Equilibrate column with Hexane/IPA (90:10 v/v) at 1.0 mL/min for 30 mins.

  • Thermostat: Set column temperature to 25°C .

    • Expert Tip: If resolution is marginal (

      
      ), lower temperature to 10°C . Enantioseparation is enthalpy-driven; lower T increases the separation factor (
      
      
      
      ).
  • Detection: Set UV Diode Array to 254 nm (monitoring phenyl ring) and 210 nm (monitoring amide/epoxide backbone).

  • Screening Injection: Inject 5

    
    L of racemate.
    
  • Validation Calculation: Calculate Resolution (

    
    ) using the half-width method:
    
    
    
    
Method Optimization Logic

MethodDev Start Start: Hexane/IPA (90:10) CheckRs Calculate Resolution (Rs) Start->CheckRs Decision Is Rs > 1.5? CheckRs->Decision Success Validate & Run Samples Decision->Success Yes Fail Optimize Decision->Fail No Action1 Switch Modifier to Ethanol Fail->Action1 Step 1 Action1->CheckRs Retest Action2 Lower Temp to 10°C Action1->Action2 If Fail Action2->CheckRs Retest Action3 Switch Column (AD-H) Action2->Action3 If Fail

Figure 2: Logic flow for optimizing chiral resolution.

Thermodynamic Considerations

For researchers performing kinetic resolutions or mechanistic studies, understanding the thermodynamics is vital. The separation of phenylglycidamide is governed by the Van 't Hoff equation:



  • Enthalpy Controlled (

    
    ):  The interaction energy difference. Phenylglycidamide separation on Chiralcel OD is typically enthalpy-driven , meaning separation improves as temperature decreases.
    
  • Entropy Controlled (

    
    ):  The difference in disorder. If the 
    
    
    
    vs
    
    
    plot is non-linear, it indicates a change in the binding conformation or "induced fit" mechanism of the polysaccharide polymer.

Data Interpretation:

  • If peaks broaden significantly at low temperatures, mass transfer resistance is too high. Increase flow rate slightly or move to 3

    
    m particle size columns (e.g., Chiralcel OD-3).
    

References

  • Daicel Chiral Technologies. (2025).[2] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.

  • ResearchGate. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC.

  • BenchChem. (2024). A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases.

  • ElectronicsAndBooks. (2025). A Direct HPLC Method for the Determination of Enantiomeric Excess of Chiral Glycidol Derivatives.

  • National Institutes of Health (NIH). (2021). Thermodynamic enantioseparation behavior of phenyl-derivatives in chromatography.

Sources

IR Spectroscopy of Epoxy Carboxamides: A Diagnostic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Epoxy carboxamides (epoxy amides) represent a critical structural motif in modern drug discovery, particularly in the design of covalent protease inhibitors and peptidomimetics. Their electrophilic epoxide ring allows for targeted covalent bonding with active site residues (e.g., cysteine or serine), while the amide backbone ensures substrate recognition.

This guide provides a technical comparison of the infrared (IR) spectral performance of epoxy carboxamides against their synthetic precursors (unsaturated amides) and degradation products (diols). It is designed to enable researchers to rapidly validate synthesis, monitor reaction kinetics, and assess hydrolytic stability without immediate recourse to NMR.

Part 1: Technical Background & Diagnostic Utility

The Structural Challenge

The primary analytical challenge in characterizing epoxy carboxamides via IR is the spectral congestion in the "double bond region" (1500–1750 cm⁻¹). Both the amide carbonyl (Amide I) and the alkene precursor (C=C stretch) absorb heavily here. Furthermore, the epoxide ring vibrations are often of medium-to-weak intensity in the fingerprint region, requiring a disciplined, evidence-based approach to assignment.

Why IR? (Performance vs. Alternatives)

While NMR remains the gold standard for structural elucidation, IR spectroscopy offers superior "performance" in specific process-analytical contexts:

  • Reaction Monitoring: IR can track the consumption of the alkene C=C bond in real-time during epoxidation (e.g., using m-CPBA or peroxides), which is difficult with offline NMR.

  • Solid-State Stability: IR is non-destructive and ideal for monitoring the shelf-life stability of solid drug candidates, specifically detecting the ring-opening of the epoxide to a diol (hydrolysis) induced by moisture.

Part 2: Comparative Spectral Analysis[1]

The following table contrasts the characteristic bands of a target Epoxy Carboxamide against its immediate precursor (Alkene) and its degradation product (Diol).

Table 1: Diagnostic Band Comparison
Functional GroupVibration ModePrecursor (Alkene-Amide) Target (Epoxy-Amide) Degradant (Hydrolyzed Diol) Diagnostic Note
Amide I C=O Stretch1660–1690 cm⁻¹ (Often overlaps C=C)1650–1690 cm⁻¹ (Sharp, distinct)1640–1680 cm⁻¹The "Product" band is usually sharper due to loss of conjugation with C=C.
Alkene C=C Stretch1600–1640 cm⁻¹ (Strong)ABSENT ABSENTPrimary Indicator of Conversion.
Epoxide Ring Asym. Ring Def.ABSENT810–950 cm⁻¹ (Med/Strong)ABSENTPrimary Indicator of Identity.
Epoxide Ring Sym. "Breathing"ABSENT1230–1280 cm⁻¹ (Weak)ABSENTOften obscured by Amide III; less reliable.
Epoxide C-H C-H Stretch (strained)ABSENT3000–3060 cm⁻¹ (Weak, sharp)ABSENTHigher freq. than aliphatic C-H; distinct shoulder.
Hydroxyl O-H StretchABSENTABSENT3200–3550 cm⁻¹ (Broad)Primary Indicator of Degradation.
Amide II N-H Bend1520–1550 cm⁻¹1520–1550 cm⁻¹1520–1550 cm⁻¹Largely unaffected by epoxidation.

Part 3: Detailed Experimental Protocol

Protocol: Real-Time Monitoring of Acrylamide Epoxidation

Objective: Determine the endpoint of the epoxidation reaction of an acrylamide derivative using FT-IR, avoiding over-reaction or hydrolysis.

Materials:

  • Reactant: N-substituted acrylamide derivative.

  • Reagent: m-Chloroperbenzoic acid (m-CPBA) or Magnesium monoperoxyphthalate (MMPP).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Instrument: FT-IR Spectrometer with Diamond ATR accessory or In-situ ReactIR probe.

Workflow:

  • Baseline Acquisition:

    • Dissolve the starting acrylamide in the solvent.

    • Acquire a background spectrum of the pure solvent.

    • Acquire a "T=0" spectrum of the starting material.

    • Validation Step: Confirm the presence of the C=C stretch at ~1620 cm⁻¹ and the C-H out-of-plane bend at ~980 cm⁻¹ .

  • Reaction Initiation:

    • Add the oxidizing agent (m-CPBA) at 0°C.

    • Begin stirring.

  • Sampling Loop (Every 30 minutes):

    • Aliquot 50 µL of reaction mixture.

    • Critical: Evaporate solvent on the ATR crystal (if using offline ATR) to avoid solvent band interference in the fingerprint region.

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Analysis (The "Crossover" Point):

    • Monitor Decrease: Track the intensity of the alkene band at 1620 cm⁻¹ .

    • Monitor Increase: Track the appearance of the epoxide asymmetric ring deformation at ~850–915 cm⁻¹ .

    • Stop Condition: When the 1620 cm⁻¹ band disappears or plateaus, quench the reaction immediately. Prolonged exposure can lead to epoxide ring opening (check for broad O-H at 3400 cm⁻¹).

  • Purity Check:

    • Upon workup, analyze the solid product.

    • Pass Criteria: Sharp Amide I (1660 cm⁻¹), Distinct Epoxide (850 cm⁻¹), No Broad O-H.

Part 4: Visualization & Logic

Spectral Decision Tree: Characterizing the Epoxy Amide

The following diagram illustrates the logical flow for assigning the structure of an unknown intermediate suspected to be an epoxy carboxamide.

SpectralDecisionTree Start Start: Acquire Spectrum (Solid State / ATR) CheckAmide Check 1650-1690 cm⁻¹ (Amide I Region) Start->CheckAmide CheckAlkene Check 1600-1640 cm⁻¹ (C=C Stretch) CheckAmide->CheckAlkene Band Present Unknown Result: Non-Amide Impurity CheckAmide->Unknown Band Absent CheckEpoxide Check 800-950 cm⁻¹ (Epoxide Ring Def.) CheckAlkene->CheckEpoxide Band Absent/Weak Precursor Result: Unreacted Alkene Precursor CheckAlkene->Precursor Strong Band Present CheckOH Check 3200-3600 cm⁻¹ (Broad O-H Stretch) CheckEpoxide->CheckOH Band Present (~850 cm⁻¹) CheckEpoxide->Unknown Band Absent Target Result: Target Epoxy Carboxamide CheckOH->Target Band Absent (Only sharp N-H) Degradant Result: Hydrolyzed Diol Impurity CheckOH->Degradant Strong Broad Band

Figure 1: Diagnostic logic flow for confirming Epoxy Carboxamide structure vs. precursors and degradants.

Part 5: Expert Insights & Troubleshooting

The "Amide I" Overlap Problem

In many unsaturated amides (precursors), the C=C stretch is conjugated with the C=O group. This lowers the C=O frequency and raises the C=C intensity, often causing them to merge into a broad doublet between 1620–1680 cm⁻¹.

  • Solution: Upon epoxidation, conjugation is broken. The Amide I band typically shifts to a slightly higher frequency (blue shift) and becomes significantly sharper. If you observe a "tightening" of the carbonyl peak, reaction progress is occurring.

Distinguishing N-H from O-H

Both N-H (from the amide) and O-H (from hydrolysis) appear in the 3200–3500 cm⁻¹ region.

  • Differentiation:

    • Amide N-H: Typically appears as distinct, relatively sharp spikes (doublet for primary, singlet for secondary amides).

    • Hydrolysis O-H: Appears as a "mound" or broad underlying curvature that elevates the baseline of the N-H region.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for functional group frequencies including epoxides and amides).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for detailed epoxide ring deformation bands).

  • Luo, Y., et al. (2010). "Fast Fourier Transform IR Characterization of Epoxy GY Systems." National Institutes of Health (PMC). (Provides experimental validation of epoxy ring breathing bands at ~915 cm⁻¹ and their disappearance upon ring opening).

  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA). (Detailed analysis of Amide I/II bands and their sensitivity to structural changes).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Practical guide for distinguishing C=C and C=O overlaps).

Comparative Guide: Mass Spectrometry Fragmentation of Phenylglycidic Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylglycidic amides (2,3-epoxy-3-phenylpropanamides) are critical electrophilic intermediates in the synthesis of cardiovascular agents (e.g., diltiazem) and taxane side chains. Their structural characterization is often complicated by the lability of the epoxide ring and the competing fragmentation pathways driven by the amide functionality.

This guide provides a technical comparison of the fragmentation patterns of Phenylglycidic Amides versus their synthetic precursors, Phenylglycidic Esters . By synthesizing data from Electron Ionization (EI) and Electrospray Ionization (ESI), we establish a self-validating protocol for distinguishing these derivatives based on specific rearrangement mechanisms and ion stability rules.

Mechanistic Foundations: The "Amide Advantage"

The core distinction in analyzing phenylglycidic amides lies in the Nitrogen Rule and the charge-stabilizing ability of the amide nitrogen compared to the ester oxygen.

The Stability Hierarchy

In Electron Ionization (70 eV), the molecular ion (


) of the amide is significantly more abundant than that of the corresponding ester.
  • Amides: The nitrogen atom's lone pair effectively stabilizes the radical cation, often preserving the molecular ion.

  • Esters: The ionization potential is higher, and the resulting radical cation is less stable, leading to rapid fragmentation and a weak or absent

    
     peak.
    
Key Fragmentation Pathways

Two dominant mechanisms dictate the spectrum:

  • 
    -Cleavage:  Rupture of the bond between the carbonyl carbon and the epoxide ring.
    
  • Epoxide Rearrangement: The oxirane ring opens to form a distonic ion, often followed by a hydride or phenyl shift to generate a

    
    -keto amide derivative before further fragmentation.
    

Comparative Analysis: Amides vs. Esters vs. Linear Analogs

The following table contrasts the spectral signatures of Phenylglycidic Amides against their primary alternatives.

Table 1: Diagnostic Ion Signatures (EI, 70 eV)
FeaturePhenylglycidic Amide (

)
Phenylglycidic Ester (

)
Linear

-Unsat. Amide (Cinnamamide)
Molecular Ion (

)
Distinct/Moderate (Nitrogen stabilization)Weak/Absent (Rapid fragmentation)Strong (Conjugation stabilization)
Base Peak Amine fragment (

) or Benzoyl (

)
Alkoxy (

) or Tropylium (

)
Cinnamoyl cation (

)
Epoxide Marker

(Epoxy-tropylium)

(Epoxy-tropylium)
N/A
Rearrangement Amide-H Transfer (McLafferty-like if alkyl chain present)Alkoxy Migration (Specific to glycidic esters)Resonance (Loss of CO)
Low Mass Region

44, 58, 72 (Amine series)

29, 45, 59 (Oxygen series)

77, 103 (Phenyl/Styryl)

Analyst Note: The presence of the "Amine Series" (


) in the low mass region is the primary confirmation of the amide conversion from the ester precursor.

Detailed Fragmentation Pathways[1][2][3]

The fragmentation of phenylglycidic amides is not random; it follows a deterministic cascade. We have mapped the primary dissociation routes below.

Pathway A: Amide Bond Scission (The Diagnostic Route)

The most common pathway involves the cleavage of the amide bond (


).
  • Ionization: Formation of the radical cation on the Nitrogen.

  • Cleavage: Homolytic cleavage yields a neutral amino radical and a phenylglycidoyl cation .

  • Secondary Decay: The glycidoyl cation loses CO to form a styrene oxide cation (

    
     120 for unsubstituted Ph), which rearranges to a tropylium ion (
    
    
    
    91).
Pathway B: Epoxide-Carbonyl Rearrangement

Unique to glycidic derivatives, the epoxide oxygen can interact with the carbonyl carbon.

  • Ring Opening: C-O bond cleavage in the epoxide ring.

  • Migration: A phenyl group or hydride shifts to form a

    
    -keto amide isomer.
    
  • McLafferty Rearrangement: If the amide nitrogen has alkyl substituents (e.g.,

    
    -diethyl), a classic McLafferty rearrangement occurs, ejecting a neutral alkene and leaving a specific amide fragment.
    
Visualization: Fragmentation Mechanism[1][4][5][6]

Fragmentation Parent Parent Amide (M+•) [Ph-Epoxide-CONR2] Step1_A Path A: α-Cleavage (Amide Bond Rupture) Parent->Step1_A - •CONR2 (Radical Loss) Step1_B Path B: Epoxide Opening (Distonic Ion Formation) Parent->Step1_B Ring Strain Relief Fragment_Amine Amine Cation [NR2]+ (Low Mass) Step1_A->Fragment_Amine Charge Retention on N Fragment_Glycidoyl Glycidoyl Cation [Ph-Epoxide-CO]+ Step1_A->Fragment_Glycidoyl Charge Retention on Carbonyl Fragment_Keto β-Keto Amide Isomer (Rearrangement) Step1_B->Fragment_Keto 1,2-Shift Final_Tropylium Tropylium Ion [C7H7]+ (m/z 91) Fragment_Glycidoyl->Final_Tropylium - CO (Decarbonylation) Final_Benzoyl Benzoyl Ion [Ph-CO]+ (m/z 105) Fragment_Keto->Final_Benzoyl α-Cleavage

Figure 1: Dual fragmentation pathways for Phenylglycidic Amides. Path A (left) is diagnostic for the amide headgroup; Path B (right) reveals the epoxide core structure.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and distinguish the amide from potential impurities (like unreacted esters or hydrolysis products), follow this validated workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) . Avoid Methanol if analyzing esters/amides to prevent transesterification in the source.

  • Concentration: Dilute to 10 µg/mL for EI; 1 µg/mL for ESI.

Instrument Parameters (GC-MS EI)
  • Inlet Temp: 250°C (High enough to volatilize, but minimize thermal degradation of the epoxide).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–400.

Analytical Workflow Diagram

Workflow Sample Sample Prep (ACN, 10 µg/mL) GC GC Separation (DB-5MS Column) Sample->GC Source EI Source (70eV) Generation of M+• GC->Source Analyzer Quadrupole Mass Filter Source->Analyzer Detector Detection & Spectrum Gen Analyzer->Detector Decision Check M+• Intensity Detector->Decision Result_Amide Amide Confirmed (Mod. M+, m/z 44/58 base) Decision->Result_Amide High N-Stability Result_Ester Ester Impurity (Weak M+, m/z 45/59 base) Decision->Result_Ester Low Stability

Figure 2: Step-by-step workflow for differentiating Amides from Esters using GC-MS.

Interpretation Checklist

When reviewing the data, use this checklist to validate the "Phenylglycidic Amide" structure:

  • Check Molecular Ion: Is

    
     visible? (Yes = Amide/Stable; No = Likely Ester/Labile).[1]
    
  • Locate Base Peak:

    • If

      
       44, 58, 72 (
      
      
      
      ): Confirms Amide .
    • If

      
       105 (
      
      
      
      ): Confirms Benzoyl (common to both, but ratio differs).
  • Identify Epoxide Loss: Look for

    
     (CHO) or 
    
    
    
    (O). While rare in amides, the loss of the epoxide oxygen confirms the oxirane ring presence before the amide cleavage.
  • Verify Absence of Ester Ions: Ensure no significant peaks at

    
     59 (
    
    
    
    ) or
    
    
    73 (
    
    
    ) are present, which would indicate starting material contamination.

References

  • Baldas, J., & Porter, Q. N. (1966).[2] Mass spectra of glycidic esters and amides: examples of migrations of alkoxy- and amino-groups. Chemical Communications. [Link][2]

  • Holčapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[3][4] RSC Advances. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI. PubMed Central. [Link]

Sources

Validation of stereochemistry in Taxol side chain intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Subject: Comparative Analysis of Validation Methodologies for


-Phenylisoserine Moieties

Executive Summary: The Stereochemical Imperative

In the semi-synthesis of Paclitaxel (Taxol), the introduction of the N-benzoyl-3-phenylisoserine side chain at the C-13 position of the baccatin III core is the defining step for biological activity. The microtubule-stabilizing efficacy of Taxol is strictly dependent on the


  absolute configuration. Diastereomers (e.g., 

) or enantiomers exhibit drastically reduced cytotoxicity (up to 1000-fold loss in potency).

For process chemists and researchers, the challenge lies not just in synthesis, but in the rigorous validation of this stereochemistry at the intermediate stage—specifically the


-lactam precursor  (Ojima Lactam) or the oxazoline  intermediate. This guide compares the three primary validation methodologies: NMR Spectroscopy  (Relative Configuration), Chiral HPLC  (Enantiomeric Purity), and Mosher’s Method/X-ray  (Absolute Configuration).

Strategic Analysis: Method Comparison Matrix

The following table synthesizes the operational parameters of each validation method.

FeatureMethod A:

H NMR (

-Coupling)
Method B: Chiral HPLC Method C: Mosher's Method / X-ray
Primary Utility Relative Stereochemistry (Cis vs. Trans)Enantiomeric Excess (% ee)Absolute Configuration (R vs. S)
Target Intermediate

-Lactams, Oxazolines
All chiral intermediatesSecondary Alcohols (Side chain C-2')
Throughput High (10-15 mins/sample)Medium (30-60 mins/sample)Low (Days to Weeks)
Sample Requirement ~5-10 mg (Non-destructive)<1 mg (Non-destructive)~10-20 mg (Derivatization/Crystallization)
Key Metric Coupling Constant (

in Hz)
Separation Factor (

), Resolution (

)

(NMR) or Flack Parameter (X-ray)
Limitations Cannot distinguish enantiomers (

vs

)
Requires specific chiral stationary phases (CSPs)Labor-intensive; requires derivatization

Deep Dive: NMR Spectroscopy (Relative Configuration)

The Mechanism: Vicinal Coupling Constants

For the widely used Ojima


-lactam method , the stereochemistry of the lactam ring (C3-C4) directly dictates the stereochemistry of the final side chain. The distinction between the desired cis-lactam (leading to syn side chain) and the undesired trans-lactam (leading to anti side chain) is unambiguous using 

H NMR.
  • Cis-

    
    -lactam (
    
    
    
    ):
    The vicinal protons H3 and H4 exhibit a coupling constant of
    
    
    .
  • Trans-

    
    -lactam:  The dihedral angle change results in a significantly smaller coupling constant of 
    
    
    
    .
Protocol 1: Routine NMR Validation Workflow

Objective: Rapid confirmation of cis-geometry in


-lactam intermediates.
  • Solvent Selection: Dissolve 5-10 mg of the intermediate in

    
     .
    
    • Scientist's Note: While DMSO-

      
       is a better solvent for polar side chains, 
      
      
      
      typically provides sharper resolution of the H3/H4 doublet, preventing peak broadening that can obscure the
      
      
      -value measurement.
  • Acquisition: Acquire a standard 1D proton spectrum (minimum 300 MHz, ideally 500 MHz).

  • Analysis Logic:

    • Locate the doublet for H4 (typically

      
       4.5–5.5 ppm, deshielded by the adjacent nitrogen and phenyl ring).
      
    • Locate the doublet for H3 (typically

      
       4.0–4.5 ppm).
      
    • Calculation: Measure the distance between the doublet legs in Hz.

    • Pass Criteria:

      
       confirms cis-geometry.
      

Deep Dive: Chiral HPLC (Enantiomeric Purity)

The Mechanism: Polysaccharide Recognition

NMR confirms relative geometry (cis/trans) but cannot distinguish between the desired


 enantiomer and its mirror image 

. Since the Ojima synthesis often involves a kinetic resolution or chiral auxiliary removal, determining Enantiomeric Excess (ee) is critical.

Recommended Stationary Phases:

  • Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The industry standard for

    
    -lactams and Taxol side chains.
    
  • Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): often provides complementary selectivity if OD-H fails.

Protocol 2: Chiral Method Development

Objective: Quantify % ee of the


-

-lactam.
  • Mobile Phase Preparation:

    • Standard: Hexane / Isopropanol (IPA).

    • Start with 90:10 (v/v) .

    • Scientist's Note: If the intermediate contains free amines or acidic protons, add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) respectively to suppress peak tailing.

  • Screening:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic rings) and 227 nm (amide/ester bonds).

  • Optimization:

    • If

      
       (baseline separation not achieved), lower IPA content to 5% to increase retention and separation factor.
      
    • Validation: Inject the racemate first to establish retention times for both enantiomers (

      
       and 
      
      
      
      ). Then inject the purified sample.

Deep Dive: Absolute Configuration (Mosher's Method)[1]

When a new synthetic route is developed, or X-ray quality crystals are unavailable, Mosher's Method is the self-validating standard for absolute configuration.

The Mechanism: Anisotropic Shielding

This method involves esterifying the C-2' secondary alcohol (after ring opening) with both


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). The phenyl group of the MTPA auxiliary anisotropically shields protons on one side of the chiral center.
Protocol 3: Analysis
  • Derivatization: React the side chain substrate (with free C-2' OH) separately with

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl to form the
    
    
    -ester and
    
    
    -ester respectively.
    • Note: The stereochemistry of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority rules.

  • NMR Analysis: Acquire

    
    H NMR for both esters.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center.
    
  • Interpretation:

    • Protons with positive

      
        reside on the right side of the Mosher plane.
      
    • Protons with negative

      
        reside on the left side.
      
    • Construct the model to deduce the absolute configuration of C-2'.

Visualizations

Diagram 1: Stereochemical Logic of the Ojima Route

This diagram illustrates the critical "Checkpoint" where the


-lactam stereochemistry determines the final Taxol side chain configuration.

OjimaRoute Substrate Imine + Ketene (Precursors) Transition Cycloaddition Transition State Substrate->Transition Kinetic Control CisLactam Cis-Beta-Lactam (3R, 4S) J = 5-6 Hz Transition->CisLactam Major Product TransLactam Trans-Beta-Lactam (Undesired) J = 2 Hz Transition->TransLactam Minor Product Coupling Coupling with Baccatin III CisLactam->Coupling Ring Opening TransLactam->Coupling Leads to Inactive Isomer FinalTaxol Taxol Side Chain (2'R, 3'S) Biologically Active Coupling->FinalTaxol Deprotection

Caption: The stereochemical lineage from the


-lactam precursor to the bioactive Taxol side chain.
Diagram 2: Validation Decision Matrix

A logic flow for scientists to select the appropriate validation method based on the stage of development.

ValidationMatrix Start Start: Isolated Intermediate Q1 Is Relative Stereochem (Cis/Trans) Known? Start->Q1 MethodA Run 1H NMR Check J(3,4) Q1->MethodA No Q2 Is Absolute Config Confirmed? Q1->Q2 Yes MethodA->Q2 Cis Confirmed MethodB Run Chiral HPLC (OD-H or AD-H) Q2->MethodB Routine Batch MethodC Mosher's Method or X-Ray Q2->MethodC New Synthetic Route Release Release for Coupling MethodB->Release ee > 99% MethodC->Release Config Verified

Caption: Decision tree for selecting the optimal stereochemical validation method.

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols.

  • Ganesh, T., et al. (2006).[1] "The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds." PMC.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns."

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of (2R,3S)-3-Phenyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemically defined (2R,3S)-3-Phenyloxirane-2-carboxamide is a valuable chiral building block in medicinal chemistry, primarily owing to its strained oxirane ring which allows for regioselective and stereoselective ring-opening reactions. This feature enables the construction of complex molecular architectures with precise control over stereocenters, a critical aspect in the development of pharmacologically active molecules. This guide provides an in-depth comparison of three distinct synthetic strategies to obtain this target molecule: Direct Asymmetric Epoxidation, Diastereoselective Darzens Reaction with a Chiral Auxiliary, and a Chemoenzymatic approach via Kinetic Resolution. The objective is to furnish researchers with the necessary data and rationale to select the most suitable route based on factors such as stereoselectivity, yield, scalability, and operational complexity.

Route 1: Direct Asymmetric Epoxidation of Cinnamamide

Direct asymmetric epoxidation of the prochiral alkene, cinnamamide, represents the most atom-economical approach to (2R,3S)-3-Phenyloxirane-2-carboxamide. This strategy hinges on the use of a chiral catalyst to control the facial selectivity of the oxidant's attack on the double bond. Among various methods, the use of in situ generated chiral dioxiranes has shown considerable promise for the epoxidation of electron-deficient olefins like cinnamic acid derivatives.[1][2]

The catalytic cycle, illustrated below, typically involves a chiral ketone catalyst which is oxidized to the corresponding chiral dioxirane. This dioxirane then acts as the stereoselective epoxidizing agent for the cinnamamide substrate.

Asymmetric_Epoxidation_Workflow cluster_catalyst_generation Catalyst Regeneration Cycle cluster_epoxidation Epoxidation Reaction Chiral_Ketone Chiral Ketone Catalyst Chiral_Dioxirane Chiral Dioxirane Oxidant Stoichiometric Oxidant (e.g., Oxone) Oxidant->Chiral_Dioxirane Oxidation Chiral_Dioxirane->Chiral_Ketone Regeneration Target_Molecule (2R,3S)-3-Phenyloxirane-2-carboxamide (Product) Chiral_Dioxirane->Target_Molecule Epoxidation Cinnamamide Cinnamamide (Substrate) Cinnamamide->Target_Molecule Darzens_Reaction_Workflow Start Chiral Amine + Chloroacetyl Chloride Chiral_Haloacetamide N-chiral-2-chloroacetamide Start->Chiral_Haloacetamide Condensation Darzens Condensation Chiral_Haloacetamide->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Base Base (e.g., NaH) Base->Condensation Diastereomeric_Epoxide Diastereomerically Enriched Epoxide Condensation->Diastereomeric_Epoxide Auxiliary_Removal Auxiliary Removal Diastereomeric_Epoxide->Auxiliary_Removal Target_Molecule (2R,3S)-3-Phenyloxirane-2-carboxamide Auxiliary_Removal->Target_Molecule Chemoenzymatic_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution Darzens_Racemic Standard Darzens Reaction (Benzaldehyde + 2-Chloroacetamide) Racemic_Mixture Racemic 3-Phenyloxirane-2-carboxamide Darzens_Racemic->Racemic_Mixture Hydrolysis Enantioselective Hydrolysis Racemic_Mixture->Hydrolysis Lipase Lipase Lipase->Hydrolysis Target_Molecule (2R,3S)-3-Phenyloxirane-2-carboxamide (Unhydrolyzed) Hydrolysis->Target_Molecule Byproduct Hydrolyzed (2S,3R)-enantiomer Hydrolysis->Byproduct

Sources

Safety Operating Guide

Personal protective equipment for handling (2R,3S)-3-Phenyloxirane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for (2R,3S)-3-Phenyloxirane-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (2R,3S)-3-Phenyloxirane-2-carboxamide has been identified. The following guidance is synthesized from the known hazards of the epoxide and carboxamide functional groups, and from the Safety Data Sheet for the closely related analog, methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS: 19190-80-8)[1][2]. It is imperative to treat (2R,3S)-3-Phenyloxirane-2-carboxamide with the utmost caution, assuming it possesses significant hazards.

Hazard Assessment: Understanding the Risks

(2R,3S)-3-Phenyloxirane-2-carboxamide is a molecule that combines two key functional groups: an epoxide and a carboxamide. This combination necessitates a careful consideration of its potential hazards.

  • Epoxide Ring: The three-membered epoxide ring is highly strained and susceptible to ring-opening by nucleophiles[3]. This high reactivity is the basis for the toxicity of many epoxides[3]. Epoxides are known to be mutagenic, meaning they can alter genetic material[3]. Several epoxides and their precursors are considered carcinogenic in laboratory animal studies[4]. Due to their electrophilic nature, epoxides can react with biological macromolecules, which is a primary mechanism of their toxicity[5].

  • Carboxamide Group: While amides are generally less reactive than other carboxylic acid derivatives, they can still participate in various chemical reactions[6][7][8]. The presence of the amide group can influence the overall solubility, stability, and biological activity of the molecule.

  • Analog Data: The Safety Data Sheet for the methyl ester analog, methyl (2R,3S)-3-phenyloxirane-2-carboxylate, indicates that it should be handled in a well-ventilated place, avoiding contact with skin and eyes[1]. It also recommends wearing suitable protective clothing[1].

Based on this information, it is prudent to assume that (2R,3S)-3-Phenyloxirane-2-carboxamide is a hazardous substance that may be a skin and eye irritant, a potential mutagen, and a suspected carcinogen.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling (2R,3S)-3-Phenyloxirane-2-carboxamide. The following table summarizes the required PPE.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields and a face shield.To protect against splashes and aerosols.
Hands Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical[1].
Body A lab coat worn over full-length clothing.To protect the skin from accidental spills.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors.To be used when handling the solid material outside of a certified chemical fume hood or when there is a risk of aerosol generation.
Safe Handling Protocols: A Step-by-Step Approach

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of (2R,3S)-3-Phenyloxirane-2-carboxamide, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood with adequate ventilation.

3.2. Procedural Guidance:

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing: If handling a solid, carefully weigh the required amount in the chemical fume hood. Avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for transferring the solid. For solutions, use pipettes with bulbs or automated pipetting systems.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn. Clean all contaminated surfaces and equipment.

Safe Handling Workflow Diagram:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling Prep Gather PPE and Spill Kit Weigh Weigh Compound Prep->Weigh Proceed to hood Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling of (2R,3S)-3-Phenyloxirane-2-carboxamide.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, or if you are unsure, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management

All waste containing (2R,3S)-3-Phenyloxirane-2-carboxamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a clearly labeled, sealed hazardous waste container. Do not pour any waste down the drain.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's established hazardous waste management program.

References

  • Filo. (2023, October 7). Why are some epoxides toxic?
  • Melnick, R. L. (2002). Carcinogenicity and Mechanistic Insights on the Behavior of Epoxides and Epoxide-Forming Chemicals. Annals of the New York Academy of Sciences, 982, 167-178.
  • Morisseau, C., & Hammock, B. D. (2013). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Toxicology and Applied Pharmacology, 271(2), 188-196.
  • Ehrenberg, L., & Hussain, S. (1981). Epoxides--is there a human health problem?.
  • Fishbein, L. (1980). Epoxides-is there a human health problem?. British Journal of Cancer, 41(2), 317-336.
  • Xia, Y., & McLuckey, S. A. (2006). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Journal of the American Society for Mass Spectrometry, 17(4), 506-515.
  • ChemicalBook. (2024, July 27).
  • ResearchGate. (n.d.). Reactions of the carboxamide group.
  • Chemistry LibreTexts. (2024, February 22). 11.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Leah4sci. (2018, April 7). Carboxylic Acid Derivatives Overview and Reaction Map [Video]. YouTube.
  • ECHEMI. (n.d.). 19190-80-8, methyl (2R,3S)
  • Angene Chemical. (2021, May 1).
  • Chemchart. (n.d.).
  • Soapmakers Store. (2024, June 26). CPL GHS EU SDS.
  • CymitQuimica. (2024, December 19).
  • DeSerres. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.). methyl (2S,3R)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-3-Phenyloxirane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2R,3S)-3-Phenyloxirane-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.